NF-56-EJ40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[[3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzoyl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-29-13-15-30(16-14-29)19-20-9-11-21(12-10-20)22-6-4-7-24(17-22)27(33)28-25-8-3-2-5-23(25)18-26(31)32/h2-12,17H,13-16,18-19H2,1H3,(H,28,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXDNZWMQAUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Antagonistic Mechanism of NF-56-EJ40 on the Succinate Receptor 1 (SUCNR1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91. SUCNR1 is a G-protein coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate. Extracellular succinate can act as a signaling molecule, particularly under conditions of cellular stress and inflammation. The succinate/SUCNR1 signaling axis has been implicated in a variety of pathophysiological processes, making it a compelling target for therapeutic intervention. This compound has emerged as a critical tool for elucidating the roles of SUCNR1 and as a potential lead compound for drug development. This document details the binding affinity, species selectivity, and downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.
Introduction to SUCNR1 and this compound
Succinate receptor 1 (SUCNR1) is a Class A GPCR that is endogenously activated by succinate. Upon activation, SUCNR1 couples to both Gq/11 and Gi/o G-proteins, leading to the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, respectively.[1][2] This dual signaling capacity allows SUCNR1 to modulate a diverse range of cellular responses, including inflammation, angiogenesis, and metabolic regulation.[2][3] The role of the succinate/SUCNR1 axis in diseases such as atherosclerosis, ulcerative colitis, and rheumatoid arthritis has positioned it as a significant therapeutic target.[4]
This compound is a synthetic, small-molecule antagonist that exhibits high affinity and selectivity for human SUCNR1. Its development has been instrumental in studying the physiological and pathological functions of SUCNR1. A key characteristic of this compound is its pronounced species selectivity, showing potent antagonism at the human receptor while being virtually inactive at the rat ortholog. This specificity has been elucidated through structural biology, revealing key amino acid differences in the ligand-binding pocket between the two species.
Quantitative Analysis of this compound Interaction with SUCNR1
The antagonistic properties of this compound have been quantified through various in vitro assays, providing precise measurements of its binding affinity and inhibitory potency.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species/Receptor Variant | Value | Reference |
| IC50 | Human SUCNR1 | 25 nM | |
| Ki | Human SUCNR1 | 33 nM | |
| Ki | Humanized Rat SUCNR1 (K18E/K269N) | 17.4 nM / 33.5 nM | |
| Activity | Rat SUCNR1 | Almost no activity (>100 µM) |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its antagonistic effects by competitively binding to SUCNR1, thereby preventing the conformational changes required for G-protein coupling and subsequent downstream signaling.
Inhibition of Gq-Mediated Signaling
Activation of the Gq pathway by succinate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This compound effectively blocks this cascade. Studies have shown that pre-incubation with this compound completely inhibits agonist-induced calcium responses and IP1 formation.
Inhibition of Gi-Mediated Signaling
The Gi pathway, upon activation by succinate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound reverses this effect, preventing the succinate-mediated inhibition of cAMP production. This has been demonstrated in assays where this compound blocks the reduction of forskolin-induced cAMP levels in the presence of a SUCNR1 agonist.
Impact on Downstream Inflammatory Pathways
The succinate/SUCNR1 axis is a key regulator of inflammation. In immune cells such as macrophages and endothelial cells, succinate signaling can lead to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and the subsequent production of pro-inflammatory cytokines like interleukin-1β (IL-1β). This compound has been shown to interrupt this succinate/IL-1β signaling axis, leading to a reduction in HIF-1α production and IL-1β expression.
Caption: SUCNR1 signaling and inhibition by this compound.
Structural Basis of Species Selectivity
The high selectivity of this compound for human SUCNR1 over its rat counterpart is attributed to specific amino acid differences within the ligand-binding pocket. The binding of this compound is deep within a hydrophobic pocket, with its acid group coordinated by conserved residues Y83 and Y30 on one side, and R281 on the other. An additional hydrogen bond is predicted to form between the piperazine ring of this compound and the conserved E18 residue.
Key residues that differ between human and rat SUCNR1, E22 and N274 in human versus K181 and K269 in rat, are responsible for this selectivity. These substitutions in the rat receptor are thought to cause steric hindrance, preventing the binding of this compound. This hypothesis is supported by studies on a "humanized" rat SUCNR1, where introducing the human residues (K18E/K269N) restores high-affinity binding of this compound.
Caption: Basis of this compound species selectivity for SUCNR1.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound on SUCNR1.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for SUCNR1.
-
Methodology:
-
Membranes from cells expressing the target receptor (e.g., human, rat, or humanized rat SUCNR1) are prepared.
-
A constant concentration of a radiolabeled ligand that binds to SUCNR1 is incubated with the membranes.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value (concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
-
Objective: To assess the inhibitory effect of this compound on Gq-mediated calcium signaling.
-
Methodology:
-
Cells expressing SUCNR1 are plated in a microplate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
A SUCNR1 agonist (e.g., succinate) is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
cAMP Accumulation Assay
-
Objective: To evaluate the antagonistic activity of this compound on Gi-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Cells expressing SUCNR1 are seeded in a multi-well plate.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
A SUCNR1 agonist is added to inhibit the forskolin-induced cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay, such as an ELISA or HTRF-based assay.
-
The ability of this compound to reverse the agonist-induced inhibition of cAMP production is measured.
-
Caption: General workflow for key in vitro assays.
Conclusion
This compound is a highly potent and selective antagonist of human SUCNR1, serving as an invaluable pharmacological tool for investigating the multifaceted roles of the succinate/SUCNR1 signaling axis. Its mechanism of action involves the direct competitive inhibition of both Gq- and Gi-mediated signaling pathways, leading to the blockade of downstream events such as calcium mobilization, cAMP modulation, and pro-inflammatory cytokine production. The well-defined structural basis for its species selectivity provides a solid foundation for the rational design of future SUCNR1-targeted therapeutics. The experimental protocols outlined herein represent standard methodologies for the continued exploration and characterization of novel SUCNR1 modulators.
References
NF-56-EJ40: A Comprehensive Technical Guide to a Selective GPR91 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NF-56-EJ40, a potent and selective antagonist of the G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to serve as a critical resource for professionals in the fields of biomedical research and drug development.
Core Compound Profile: this compound
This compound is a high-affinity, human-selective antagonist of GPR91.[1][2][3][4] Its development has provided a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the succinate-GPR91 signaling axis, which has been implicated in a range of conditions including inflammation, atherosclerosis, and ulcerative colitis.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the binding affinity and potency of this compound for GPR91.
| Parameter | Species/Variant | Value | Reference |
| IC50 | Human GPR91 | 25 nM | |
| Ki | Human GPR91 | 33 nM | |
| Ki | Humanized Rat GPR91 | 17.4 nM | |
| Activity | Rat GPR91 | Almost no activity |
GPR91 Signaling Pathways
GPR91 is a G protein-coupled receptor that can signal through multiple downstream pathways upon activation by its endogenous ligand, succinate. The primary signaling cascades involve the coupling to both inhibitory (Gαi) and stimulatory (Gαq) G proteins.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
These signaling events can influence a variety of cellular processes, including inflammation, cell proliferation, and metabolism.
Caption: GPR91 Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a GPR91 antagonist.
Radioligand Binding Assay (Competitive)
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for human GPR91.
Materials:
-
Membrane preparation from cells expressing human GPR91.
-
Radioligand (e.g., [3H]-succinate or a suitable radiolabeled antagonist).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
Membrane preparation.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Varying concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled succinate (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Measurement
This protocol describes a functional assay to measure the antagonistic effect of this compound on succinate-induced inhibition of cAMP production in cells expressing GPR91.
Materials:
-
Cells expressing human GPR91 (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Succinate.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
Procedure:
-
Cell Culture: Plate GPR91-expressing cells in a suitable microplate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulation: Add a fixed concentration of succinate (typically the EC80) and forskolin to all wells.
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 of this compound in antagonizing the succinate-mediated inhibition of forskolin-stimulated cAMP production.
Functional Assay in HUVECs and Macrophages
This compound has been shown to interrupt the succinate/IL-1β signaling axis in Human Umbilical Vein Endothelial Cells (HUVECs) and macrophages. The following protocol is a general guideline for investigating this effect.
Materials:
-
HUVECs or macrophage cell line (e.g., THP-1).
-
Appropriate cell culture medium.
-
This compound (optimal concentration reported as 4 µM).
-
Succinate.
-
LPS (lipopolysaccharide) for macrophage stimulation.
-
Reagents for downstream analysis (e.g., ELISA kits for IL-1β, Western blotting reagents for HIF-1α).
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs or macrophages to the desired confluency.
-
Pre-treat the cells with this compound (e.g., 4 µM) for a specified duration (e.g., 24 hours).
-
Stimulate the cells with succinate and/or LPS for an appropriate time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA).
-
Lyse the cells to extract protein for Western blot analysis (e.g., for HIF-1α).
-
-
Analysis:
-
Perform ELISA on the supernatant to quantify IL-1β levels.
-
Perform Western blotting on the cell lysates to determine the protein levels of HIF-1α.
-
-
Data Interpretation: Compare the levels of IL-1β and HIF-1α in cells treated with this compound to control cells to determine the inhibitory effect of the antagonist on the succinate-induced inflammatory response.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of human GPR91. Its high affinity and species selectivity make it an invaluable tool for elucidating the complex roles of the succinate-GPR91 signaling pathway in health and disease. The data and protocols presented in this guide are intended to facilitate further research into this important therapeutic target and aid in the development of novel treatments for a variety of inflammatory and metabolic disorders.
References
Understanding the Binding Affinity and Signaling of NF-56-EJ40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics and functional activity of NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate a comprehensive understanding of this important research compound.
Core Concepts: Binding Affinity of this compound
This compound is a high-affinity antagonist for the human SUCNR1, a G protein-coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1] This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and angiogenesis, making it a compelling target for therapeutic intervention.[1][2] this compound exhibits significant species selectivity, with high potency for the human receptor but negligible activity towards its rat ortholog.[3]
Quantitative Binding and Inhibition Data
The binding affinity and inhibitory potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative metrics.
| Parameter | Receptor | Value | Reference(s) |
| IC50 | Human SUCNR1 | 25 nM | [3] |
| Ki | Human SUCNR1 | 33 nM | |
| Ki | Humanized Rat SUCNR1 | 17.4 nM | |
| Kd | Human SUCNR1 | 33 nM |
Table 1: Inhibitory and Binding Constants of this compound
Experimental Protocols
The following sections detail the methodologies employed to characterize the binding and functional effects of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd and Ki) of this compound for SUCNR1.
Objective: To quantify the direct interaction between this compound and the SUCNR1 receptor.
Materials:
-
Membrane preparations from cells expressing human SUCNR1.
-
Radiolabeled this compound (e.g., [³H]this compound).
-
Unlabeled this compound for competition assays.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Incubation: In a 96-well plate, combine the SUCNR1-expressing cell membranes, [³H]this compound at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound (for competition assays) or buffer alone (for saturation binding).
-
Incubate the mixture for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the amount of bound radioligand against the concentration of free radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor (this compound) to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Thermal Stability Assay
This assay assesses the change in the thermal stability of SUCNR1 upon ligand binding. An increase in the melting temperature (Tm) of the receptor in the presence of a ligand indicates a stabilizing interaction.
Objective: To confirm the direct binding of this compound to SUCNR1 by measuring changes in receptor stability.
Materials:
-
Purified human or humanized rat SUCNR1 protein.
-
This compound.
-
SYPRO Orange dye.
-
Real-time PCR instrument capable of performing a thermal melt.
Procedure:
-
Reaction Setup: In a 96-well PCR plate, mix the purified SUCNR1 protein with SYPRO Orange dye and either this compound or a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with incremental increases.
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye in real-time. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the transition in the melting curve represents the Tm. A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the receptor.
Cellular Functional Assays: Calcium Flux and cAMP Measurement
These assays are used to determine the functional consequences of this compound binding to SUCNR1 in a cellular context. SUCNR1 couples to both Gi and Gq G proteins. Gq activation leads to an increase in intracellular calcium ([Ca²⁺]i), while Gi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Objective: To measure the antagonistic effect of this compound on succinate-induced SUCNR1 signaling.
1. Calcium Flux Assay
Materials:
-
Cells expressing human SUCNR1 (e.g., HEK293 or THP-1 macrophages).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound.
-
Succinate or another SUCNR1 agonist (e.g., cis-epoxysuccinate).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed SUCNR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Pre-treatment: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).
-
Signal Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject succinate into the wells to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the calcium response in the presence and absence of the antagonist.
2. cAMP Assay
Materials:
-
Cells expressing human SUCNR1.
-
This compound.
-
Succinate.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Cell lysis buffer.
Procedure:
-
Cell Treatment: Plate SUCNR1-expressing cells and pre-treat with different concentrations of this compound.
-
Stimulate the cells with a fixed concentration of succinate in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of Gi activation more readily detectable.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels upon succinate treatment is indicative of Gi coupling. The ability of this compound to reverse this reduction demonstrates its antagonistic activity.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its characterization.
References
In-Depth Technical Guide: NF-56-EJ40
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1] As a key signaling molecule in cellular metabolism and inflammatory processes, succinate and its receptor have emerged as a promising therapeutic target for a range of diseases, including inflammatory disorders, metabolic diseases, and certain cancers. This compound serves as a critical tool for elucidating the physiological and pathological roles of the succinate-SUCNR1 signaling axis. This document provides a comprehensive technical overview of this compound, including its binding characteristics, mechanism of action, and detailed experimental protocols for its use in research settings.
Discovery and Development
This compound was identified as a human-selective SUCNR1 antagonist through structure-based drug design and screening efforts.[2] A key challenge in the development of SUCNR1 modulators has been the species-specific differences in receptor pharmacology, particularly between human and rodent orthologs. This compound exhibits high selectivity for the human SUCNR1, with significantly lower affinity for the rat receptor, making it a valuable tool for studying the human system.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₉N₃O₃ |
| Molecular Weight | 443.54 g/mol |
| CAS Number | 2380230-73-7 |
| Appearance | Solid |
Quantitative Data
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Value (nM) | Reference |
| IC₅₀ | Human SUCNR1 | 25 | [1] |
| Kᵢ | Human SUCNR1 | 33 | [1] |
| Kᵢ | Humanized Rat SUCNR1 | 17.4 | |
| IC₅₀ | Rat SUCNR1 | >100,000 |
Table 2: In Vitro Assay Concentrations
| Assay | Cell Type | Concentration | Duration | Effect | Reference |
| Calcium Flux Assay | Human THP1 Macrophages | 10 µM | 30 min pretreatment | Blocked succinate-induced calcium signaling | |
| cAMP Assay | Human THP1 Macrophages | 10 µM | 30 min pretreatment | Negated inhibition of forskolin-induced cAMP | |
| IL-1β Inhibition | HUVECs and Macrophages | 4 µM | 24 h | Interrupted succinate/IL-1β signaling | |
| Inflammatory Cytokine Inhibition | Lipopolysaccharide (LPS)-stimulated Intestinal Epithelial Cells (IECs) | 5 µM | 24 h | Decreased expression of IL-1β, IL-6, IL-10, and TNF-α |
Signaling Pathways
This compound exerts its effects by antagonizing the SUCNR1 receptor, which is coupled to both Gq and Gi signaling pathways. Upon activation by succinate, SUCNR1 initiates a cascade of intracellular events. By blocking this initial step, this compound can inhibit these downstream signaling events.
In inflammatory conditions, SUCNR1 activation can lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequent production of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β). This compound has been shown to block this inflammatory cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for SUCNR1.
-
Materials:
-
Cell membranes expressing human SUCNR1
-
Radiolabeled succinate (e.g., [³H]-succinate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled succinate (for non-specific binding) or this compound dilution.
-
50 µL of radiolabeled succinate at a concentration near its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by vacuum filtration onto the filter plate.
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3 x 200 µL).
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization following SUCNR1 activation and its inhibition by this compound.
-
Materials:
-
Human THP1 macrophages (or other suitable cell line expressing SUCNR1)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
This compound
-
Succinate
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with injection capabilities
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Remove culture medium and wash cells with HBSS.
-
Load cells with Fluo-4 AM (e.g., 1 µM) in HBSS containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle in HBSS for 30 minutes at 37°C.
-
Place the plate in a fluorescent plate reader and measure baseline fluorescence.
-
Inject succinate (e.g., 0.5 mM) and continue to measure fluorescence intensity over time.
-
Analyze the change in fluorescence to determine the extent of calcium flux.
-
cAMP Assay
This protocol describes the measurement of changes in intracellular cyclic AMP (cAMP) levels as a result of Gi pathway modulation by SUCNR1 and its blockade by this compound.
-
Materials:
-
Human THP1 macrophages (or other suitable cell line expressing SUCNR1)
-
Cell culture medium
-
HBSS
-
IBMX (a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
Succinate
-
cAMP ELISA kit
-
-
Procedure:
-
Seed cells in a suitable culture plate and grow to desired confluency.
-
Serum starve the cells for approximately 4 hours.
-
Pre-incubate the cells with IBMX (e.g., 250 µM) and this compound (e.g., 10 µM) or vehicle in HBSS for 30 minutes.
-
Stimulate the cells with succinate (e.g., 0.5 mM) for a defined period.
-
Add forskolin (e.g., 3 µM) to all wells (except negative controls) to stimulate cAMP production and incubate for 10 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on succinate-mediated inhibition of forskolin-stimulated cAMP production.
-
Conclusion
This compound is an indispensable research tool for investigating the complex roles of the succinate-SUCNR1 signaling pathway. Its high potency and selectivity for human SUCNR1 enable precise interrogation of this pathway in various in vitro and in vivo models of human disease. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the therapeutic potential of targeting SUCNR1.
References
The Role of NF-56-EJ40 in Succinate Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate, a key intermediate in the citric acid cycle, is now recognized as an important extracellular signaling molecule that mediates a variety of physiological and pathological processes through its cognate receptor, the G-protein coupled receptor SUCNR1 (GPR91). The emergence of selective pharmacological tools is critical to dissecting the complex roles of the succinate-SUCNR1 signaling axis. This technical guide focuses on NF-56-EJ40, a potent, high-affinity, and highly selective antagonist of human SUCNR1. We consolidate the current knowledge on this compound, presenting its pharmacological data, detailing its application in key experiments, and illustrating its role in modulating succinate-mediated signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting succinate signaling.
Introduction to this compound
This compound is an experimental small molecule that has been identified as a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91[1][2][3]. Due to its high affinity and species-selectivity for the human receptor, it has become an invaluable tool for elucidating the role of the succinate signaling pathway in various disease models, including inflammation, atherosclerosis, ulcerative colitis, and metabolic disorders[3][4]. This compound effectively blocks succinate-induced cellular responses, thereby helping to delineate the downstream consequences of SUCNR1 activation.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with SUCNR1.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Species | Notes | Reference |
| IC50 | 25 nM (0.025 µM) | Human | Concentration causing 50% inhibition of succinate's effect. | |
| Ki | 33 nM | Human | Inhibitor binding affinity for human SUCNR1. | |
| Ki | 17.4 nM | Humanized Rat | High affinity for a modified rat receptor containing key human residues. | |
| Activity | Almost no activity | Rat | Demonstrates high species selectivity. |
Mechanism of Action in Succinate Signaling
Extracellular succinate, often elevated during conditions of metabolic stress like ischemia or inflammation, binds to and activates SUCNR1 on the surface of various cells. SUCNR1 is a G-protein coupled receptor that can signal through both Gi and Gq protein pathways. This compound acts as a competitive antagonist, binding to the receptor to prevent succinate-mediated activation and subsequent downstream signaling cascades.
Studies have shown that this compound blocks the succinate/IL-1β signaling axis, which is implicated in the inflammatory progression of endothelial cells and atherosclerosis. By inhibiting SUCNR1, this compound can lead to a reduction in the production and transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn decreases the production of the pro-inflammatory cytokine IL-1β.
Signaling Pathway Diagram
Caption: Antagonistic action of this compound on the SUCNR1 signaling pathway.
Key Experimental Protocols and Applications
This compound has been utilized in a range of cell-based assays to probe the function of SUCNR1. Below are summaries of typical experimental protocols.
Inhibition of Inflammatory Response in Endothelial Cells and Macrophages
-
Objective: To determine if this compound can block the pro-inflammatory effects of succinate on human umbilical vein endothelial cells (HUVECs) and macrophages.
-
Methodology:
-
Cell Culture: HUVECs or human monocyte-derived macrophages (e.g., THP-1 cells differentiated with PMA) are cultured under standard conditions.
-
Pre-treatment: Cells are pre-incubated with this compound (e.g., 4 µM) for a specified period, such as 24 hours. A vehicle control (DMSO) is run in parallel.
-
Stimulation: Cells are then stimulated with succinate (e.g., 800 µM) and/or an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/ml) for another 24 hours.
-
Analysis: Cell lysates and culture supernatants are collected. Protein expression of SUCNR1, HIF-1α, and IL-1β is measured by Western blot. Gene expression is quantified by RT-PCR. Secreted IL-1β in the supernatant is measured by ELISA.
-
-
Expected Outcome: Treatment with this compound is expected to significantly reduce the succinate-induced upregulation of HIF-1α and IL-1β at both the protein and mRNA levels.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Calcium Signaling Assay
-
Objective: To confirm that succinate-induced calcium mobilization is mediated by SUCNR1 and can be blocked by this compound.
-
Methodology:
-
Cell Culture: M2-polarized THP1 macrophages are seeded in appropriate plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4,AM) for 30 minutes at 37°C.
-
Antagonist Incubation: Cells are washed and incubated with this compound (e.g., 10 µM) or a vehicle control for 30 minutes.
-
Signal Measurement: Basal fluorescence is measured using a plate reader. Cells are then stimulated with succinate (e.g., 0.5 mM) or another SUCNR1 agonist, and the change in fluorescence, indicating intracellular calcium flux, is continuously measured.
-
-
Expected Outcome: Succinate stimulation should induce a rapid increase in intracellular calcium. This response should be significantly attenuated or completely blocked in cells pre-treated with this compound.
Inhibition of Insulin Secretion
-
Objective: To investigate the role of SUCNR1 in succinate-mediated insulin secretion from pancreatic β-cells.
-
Methodology:
-
Cell Culture: An insulin-secreting cell line (e.g., EndoC-βH5) is used.
-
Co-treatment: During a glucose-stimulated insulin secretion (GSIS) assay, cells are co-treated with high glucose (e.g., 20 mM), succinate (e.g., 500 µM), and the SUCNR1 antagonist this compound (e.g., 1 µM).
-
Analysis: After incubation, the culture medium is collected, and the concentration of secreted insulin is quantified by ELISA.
-
-
Expected Outcome: this compound is expected to completely block the potentiation of glucose-stimulated insulin secretion that is induced by extracellular succinate, confirming the effect is SUCNR1-dependent.
Conclusion and Future Directions
This compound is a powerful and selective pharmacological tool that has been instrumental in confirming the role of the succinate/SUCNR1 signaling axis in a multitude of pathophysiological processes. Its high selectivity for the human receptor makes it particularly valuable for studies involving human cells and for validating SUCNR1 as a therapeutic target. However, its lack of activity on rodent orthologs presents a challenge for in vivo studies in standard animal models, highlighting the need for the development of cross-reactive antagonists or the use of humanized rodent models. Future research employing this compound will continue to unravel the nuanced roles of succinate signaling in health and disease, paving the way for the development of novel therapeutics targeting this important pathway.
References
NF-56-EJ40: A Comprehensive Technical Guide to a Potent and Selective SUCNR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1][2][3] This experimental drug has emerged as a critical tool for investigating the physiological and pathological roles of the succinate-SUCNR1 signaling axis.[3] With its anti-inflammatory properties, this compound is instrumental in studying conditions such as atherosclerosis, ulcerative colitis, and other inflammatory diseases.[3] This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of this compound, including comprehensive data tables, detailed experimental protocols, and visualizations of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a biphenyl carboxamide derivative with the systematic IUPAC name 2-(2-(4'-((4-Methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)acetic acid. Its chemical structure is characterized by a central biphenyl scaffold linked to a phenylacetic acid moiety and a methylpiperazine group, which are crucial for its high-affinity binding to human SUCNR1.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-(4'-((4-Methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)acetic acid | |
| CAS Number | 2380230-73-7 | |
| Molecular Formula | C27H29N3O3 | |
| Molecular Weight | 443.54 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (5 mg/mL), 0.1N NaOH (aq), and 0.1N HCl (aq) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year, -20°C for 6 months. |
Biological Activity and Potency
This compound is a highly potent antagonist of human SUCNR1, exhibiting nanomolar efficacy. A key characteristic of this compound is its remarkable species selectivity, with high affinity for the human receptor but virtually no activity towards the rat ortholog. This selectivity has been attributed to specific amino acid differences in the binding pocket between human and rat SUCNR1.
Table 2: In Vitro Potency and Binding Affinity of this compound
| Parameter | Receptor | Value | Reference(s) |
| IC50 | Human SUCNR1 | 25 nM | |
| Ki | Human SUCNR1 | 33 nM | |
| Ki | Humanized Rat SUCNR1 | 17.4 nM | |
| Activity | Rat SUCNR1 | Almost no activity |
Mechanism of Action and Signaling Pathways
This compound exerts its antagonistic effect by binding deep within the hydrophobic pocket of the human SUCNR1. This binding prevents the conformational changes necessary for receptor activation by the endogenous ligand, succinate. The interaction involves key residues such as Y83, Y30, and R281, which coordinate the acid group of this compound, and a hydrogen bond between the piperazine ring and E18.
By blocking SUCNR1 activation, this compound effectively inhibits downstream signaling cascades. In inflammatory conditions, elevated extracellular succinate acts as a danger signal, activating SUCNR1 on various cell types, including endothelial cells and macrophages. This activation leads to the stabilization of Hypoxia-Inducible Factor-1α (Hif-1α) and subsequently increases the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β). This compound has been shown to interrupt this succinate/Hif-1α/IL-1β signaling axis, thereby reducing inflammation.
References
Species Selectivity of NF-56-EJ40: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species selectivity of NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
This compound exhibits marked species selectivity, demonstrating high affinity and potency for the human SUCNR1 while displaying significantly reduced or no activity at the rodent orthologs. This selectivity is a critical consideration for the preclinical evaluation of this compound.
| Parameter | Human SUCNR1 | Rat SUCNR1 | Mouse SUCNR1 | Reference |
| IC50 | 25 nM | Almost no activity | No measurable antagonism | [1][2][3][4][5] |
| Ki | 17.4 nM - 33 nM | Almost no activity | Not reported |
Note on Mouse SUCNR1 Activity: Studies have shown that the lack of this compound activity at the mouse SUCNR1 is due to key amino acid differences in the binding pocket compared to the human receptor. "Humanization" of the mouse receptor through site-directed mutagenesis to introduce the corresponding human residues can restore high-affinity antagonist binding. This underscores the profound species-specific binding characteristics of this compound.
SUCNR1 Signaling Pathway
SUCNR1 is a G protein-coupled receptor that, upon activation by its endogenous ligand succinate, signals through both Gq and Gi pathways. This compound acts as an antagonist, blocking these downstream signaling events.
Caption: SUCNR1 signaling through Gq and Gi pathways.
Experimental Protocols
The species selectivity of this compound is determined through a combination of binding and functional assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for Affinity Determination)
This assay measures the direct interaction of a radiolabeled ligand with the receptor and is used to determine the binding affinity (Ki) of a competing unlabeled ligand like this compound.
Objective: To determine the Ki of this compound for human, rat, and mouse SUCNR1.
Materials:
-
Cell membranes prepared from cells expressing human, rat, or mouse SUCNR1.
-
Radiolabeled SUCNR1 ligand (e.g., [3H]-succinate).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for Gq Pathway Activity)
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway. Antagonism is measured by the ability of this compound to block the calcium release induced by an agonist.
Objective: To determine the IC50 of this compound in blocking succinate-induced calcium mobilization.
Materials:
-
Cells stably expressing human, rat, or mouse SUCNR1 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
Succinate (agonist).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye in assay buffer, often containing probenecid, and incubate for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and then pre-incubate with varying concentrations of this compound or vehicle for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of succinate (typically the EC80) and immediately measure the change in fluorescence over time.
-
Data Analysis: The peak fluorescence intensity following agonist addition is recorded. The percentage of inhibition by this compound is calculated relative to the response with the agonist alone. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
cAMP Inhibition Assay (for Gi Pathway Activity)
This functional assay measures the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which is characteristic of Gi pathway activation. Antagonism is quantified by the ability of this compound to reverse the agonist-induced decrease in cAMP.
Objective: To determine the IC50 of this compound in blocking succinate-induced inhibition of cAMP production.
Materials:
-
Cells expressing human, rat, or mouse SUCNR1.
-
Forskolin (an adenylate cyclase activator).
-
Succinate (agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Cell Stimulation: In a 96-well plate, pre-incubate the cells with varying concentrations of this compound.
-
Agonist and Forskolin Addition: Add a fixed concentration of succinate (agonist) along with forskolin to stimulate a basal level of cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the Gi activation. The percentage of antagonism by this compound is calculated based on its ability to restore cAMP levels towards those seen with forskolin alone. The IC50 value is determined by plotting the percentage of antagonism against the log concentration of this compound and fitting the data to a dose-response curve.
Experimental Workflow for Determining Species Selectivity
The following diagram illustrates a typical workflow for assessing the species selectivity of a compound like this compound.
Caption: Workflow for assessing species selectivity.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]
NF-56-EJ40: A Technical Guide for Investigating Immunometabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF-56-EJ40 is a potent and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91.[1][2][3][4] This compound has emerged as a critical tool for researchers in the field of immunometabolism, enabling the precise dissection of the role of extracellular succinate as a signaling molecule in inflammatory and metabolic processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of the signaling pathway it modulates.
Succinate, a key intermediate in the Krebs cycle, can be released into the extracellular space under conditions of metabolic stress, such as hypoxia and inflammation.[5] Extracellular succinate then acts as a signaling molecule by activating SUCNR1, a G protein-coupled receptor expressed on a variety of immune and non-immune cells, including macrophages, dendritic cells, and endothelial cells. This activation triggers downstream signaling cascades that can modulate immune cell function and inflammatory responses. This compound, by selectively blocking this interaction, allows for the specific investigation of SUCNR1-mediated effects in various in vitro and in vivo models.
Chemical Properties and Structure
This compound is a small molecule with the following properties:
-
IUPAC Name: 2-(2-(4'-((4-Methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)acetic acid
-
Molecular Formula: C₂₇H₂₉N₃O₃
-
Molecular Weight: 443.54 g/mol
-
CAS Number: 2380230-73-7
Quantitative Data
The following tables summarize the key quantitative data regarding the antagonist activity of this compound and its effects on cytokine production.
Table 1: Antagonist Affinity and Potency of this compound
| Target | Parameter | Value | Reference |
| Human SUCNR1 | IC₅₀ | 25 nM | |
| Human SUCNR1 | Kᵢ | 33 nM | |
| Humanized Rat SUCNR1 | Kᵢ | 17.4 nM | |
| Rat SUCNR1 | Activity | Almost no activity |
Table 2: Effect of this compound on Cytokine Expression in LPS-Stimulated Intestinal Epithelial Cells (IECs)
| Cytokine | Treatment | Effect | Reference |
| IL-1β | 5µM this compound for 24h | Decreased expression | |
| IL-6 | 5µM this compound for 24h | Decreased expression | |
| IL-10 | 5µM this compound for 24h | Decreased expression | |
| TNF-α | 5µM this compound for 24h | Decreased expression |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of succinate to SUCNR1. This blockade prevents the activation of downstream signaling pathways that are crucial in linking cellular metabolism to immune responses. One of the well-characterized pathways involves the stabilization of Hypoxia-Inducible Factor-1 alpha (Hif-1α) and the subsequent production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).
In inflammatory conditions, activated macrophages and other cells can release succinate into the extracellular milieu. This extracellular succinate binds to SUCNR1 on target cells like endothelial cells and macrophages, leading to the stabilization of Hif-1α, even under normoxic conditions. Stabilized Hif-1α translocates to the nucleus and acts as a transcription factor, promoting the expression of pro-inflammatory genes, most notably IL1B. This compound effectively interrupts this "succinate/IL-1β signaling axis," thereby reducing the inflammatory response.
Caption: SUCNR1 signaling pathway modulation by this compound.
Experimental Protocols
The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), THP-1 monocyte-derived macrophages, or other relevant immune cell lines.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 100 nM - 10 µM). A vehicle control (DMSO) should be included in all experiments.
-
Treatment:
-
For antagonist pre-treatment, incubate cells with this compound for a specified time (e.g., 30 minutes to 24 hours) before adding the stimulus (e.g., succinate or LPS).
-
For co-treatment, add this compound and the stimulus simultaneously.
-
Caption: General in vitro experimental workflow using this compound.
Western Blot for Hif-1α and IL-1β
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. For Hif-1α, which is rapidly degraded under normoxic conditions, it is crucial to perform lysis quickly and on ice. Nuclear extraction may be necessary for optimal Hif-1α detection.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hif-1α or IL-1β overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
ELISA for IL-1β
-
Sample Collection: Collect cell culture supernatants after treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-1β ELISA kit being used.
-
General Steps:
-
Add standards and samples to a 96-well plate pre-coated with an anti-human IL-1β capture antibody.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
RT-PCR for Gene Expression Analysis
-
RNA Extraction: After treatment, lyse cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for SUCNR1, HIF1A, IL1B, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is an indispensable tool for elucidating the role of the succinate-SUCNR1 signaling axis in immunometabolism. Its high potency and selectivity for human SUCNR1 allow for precise interrogation of this pathway's contribution to inflammatory diseases. By utilizing the information and protocols outlined in this guide, researchers can effectively employ this compound to advance our understanding of how metabolic intermediates regulate immune function and to explore the therapeutic potential of targeting this pathway in a range of pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NF-56-EJ40 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1][2][3] It exhibits minimal activity towards the rat SUCNR1 ortholog, making it a valuable tool for studying the specific roles of human SUCNR1 in various physiological and pathological processes.[1] Succinate, a key metabolite in the Krebs cycle, can be released into the extracellular space under conditions such as hypoxia and inflammation, where it activates SUCNR1 to initiate downstream signaling cascades.[4] The succinate/SUCNR1 signaling axis has been implicated in a range of cellular responses, including inflammation, angiogenesis, and immune cell modulation. This compound provides a specific means to investigate and therapeutically target these pathways.
This document provides detailed application notes and protocols for the use of this compound in a variety of common in vitro cell-based assays.
Mechanism of Action
This compound functions as a competitive antagonist at the SUCNR1 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, succinate, thereby inhibiting the initiation of downstream signaling pathways. A primary pathway affected is the succinate-induced stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). SUCNR1 is a G protein-coupled receptor that can couple to both Gq/11 and Gi/o proteins, leading to increases in intracellular calcium and decreases in cyclic AMP (cAMP) levels, respectively. This compound has been shown to effectively block these signaling events.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and provide recommended working concentrations for various cell-based assays.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species Specificity | Reference |
| IC₅₀ | 25 nM | Human | |
| Kᵢ | 33 nM | Human | |
| Kᵢ | 17.4 nM | Humanized Rat |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Cell Type | Assay | Recommended Concentration | Incubation Time | Reference |
| HUVECs | Inhibition of HIF-1α and IL-1β production | 4 µM | 24 hours | |
| Macrophages | Inhibition of HIF-1α and IL-1β production | 4 µM | 24 hours | |
| Intestinal Epithelial Cells (IECs) | Inhibition of inflammatory cytokine expression | 5 µM | 24 hours | |
| HEK293-T (SUCNR1 transfected) | Dynamic Mass Redistribution (DMR) Assay | 100 nM | 30 minutes (pre-incubation) | |
| HEK293-T (SUCNR1 transfected) | Calcium Flux Assay | 100 nM | 30 minutes (pre-incubation) | |
| HEK293-T (SUCNR1 transfected) | cAMP Inhibition Assay | 100 nM | 30 minutes (pre-incubation) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and a typical experimental workflow, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human monocyte-derived macrophages (e.g., differentiated THP-1 cells), or other human cell lines endogenously expressing SUCNR1 are suitable.
-
Culture Conditions: Culture cells in their recommended media and conditions. For example, HUVECs are typically cultured in Endothelial Cell Growth Medium.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C. Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CCK-8)
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Western Blot for HIF-1α and SUCNR1
This protocol allows for the detection of changes in protein expression levels following treatment with this compound.
-
Materials:
-
Cultured and treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-SUCNR1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment with this compound and/or succinate/LPS, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer. For HIF-1α, nuclear extraction is recommended for optimal detection.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
ELISA for IL-1β
This assay quantifies the amount of secreted IL-1β in the cell culture supernatant.
-
Materials:
-
Cell culture supernatant from treated cells
-
Human IL-1β ELISA kit
-
Microplate reader
-
-
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and standards to a pre-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally the addition of a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
cAMP Assay
This assay measures changes in intracellular cyclic AMP levels, a downstream effector of Gi-coupled receptor activation.
-
Materials:
-
Cultured and treated cells
-
cAMP ELISA kit
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
-
Protocol:
-
Seed cells in the appropriate culture plates.
-
Serum-starve the cells for approximately 4 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) for 30 minutes in a buffer containing IBMX (e.g., 250 µM).
-
Stimulate the cells with a SUCNR1 agonist (e.g., succinate or cis-epoxysuccinate) for a short period.
-
Add forskolin (e.g., 3 µM) for 10 minutes to stimulate cAMP production.
-
Lyse the cells and measure the cAMP levels using a competitive ELISA kit according to the manufacturer's protocol.
-
Results are often expressed as a percentage of the forskolin-alone response.
-
Calcium Flux Assay
This assay measures changes in intracellular calcium concentrations, a downstream effector of Gq-coupled receptor activation.
-
Materials:
-
Cultured and treated cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Probenecid (to prevent dye leakage)
-
Fluorescent plate reader or flow cytometer
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Serum-starve the cells for approximately 2 hours.
-
Load the cells with a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) in a buffer containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.
-
Wash the cells with dye-free buffer.
-
Pre-incubate the cells with this compound (e.g., 10 µM) or a vehicle control for 30 minutes.
-
Measure baseline fluorescence.
-
Add the SUCNR1 agonist (e.g., succinate) and immediately begin measuring the fluorescence intensity over time.
-
The change in fluorescence indicates the intracellular calcium flux.
-
Conclusion
This compound is an indispensable tool for elucidating the role of the succinate/SUCNR1 signaling axis in various biological contexts. The protocols outlined in this document provide a framework for conducting robust in vitro cell-based assays to investigate the effects of this potent and selective antagonist. Careful experimental design, including appropriate controls and concentration optimization, will yield valuable insights into the therapeutic potential of targeting SUCNR1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]
- 4. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Working Concentration of NF-56-EJ40 in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1, also known as GPR91).[1][2][3] SUCNR1 is a G-protein-coupled receptor that mediates cellular responses to extracellular succinate, a key metabolite in the tricarboxylic acid (TCA) cycle. Under conditions of inflammation or cellular stress, succinate can be released into the extracellular space, where it acts as a signaling molecule.[4] In Human Umbilical Vein Endothelial Cells (HUVECs), the activation of SUCNR1 by succinate has been shown to trigger a pro-inflammatory signaling cascade involving Hypoxia-Inducible Factor-1α (Hif-1α) and Interleukin-1β (IL-1β), which can contribute to the pathogenesis of inflammatory diseases such as atherosclerosis.[4]
This compound serves as a critical tool for investigating the role of the succinate/SUCNR1 signaling axis. By selectively blocking this receptor, researchers can elucidate the downstream consequences of this pathway and evaluate the therapeutic potential of its inhibition. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in HUVEC-based assays.
Data Presentation: Efficacy and Optimal Concentration of this compound
The optimal working concentration of this compound in HUVECs has been experimentally determined to be 4 µM for an intervention time of 24 hours. This concentration was established by assessing the antagonist's ability to inhibit its direct target, SUCNR1, without compromising cell viability.
| Parameter | Value | Assay Used | Cell Type | Source |
| Optimal Concentration | 4 µM | Western Blot | HUVECs | Xu et al., 2022 |
| Optimal Intervention Time | 24 hours | Western Blot | HUVECs | Xu et al., 2022 |
| IC50 | 25 nM | Radioligand Binding | Recombinant | Haffke et al., 2019 |
| Ki | 33 nM | Radioligand Binding | Recombinant | Haffke et al., 2019 |
| Effect on Cell Viability | No significant effect at 4 µM for 24h | CCK-8 Assay | HUVECs | Xu et al., 2022 |
Signaling Pathway and Mechanism of Action
This compound functions by blocking the binding of extracellular succinate to the SUCNR1 receptor on HUVECs. This inhibition prevents the activation of a downstream signaling cascade that leads to the stabilization and activation of Hif-1α. Activated Hif-1α then translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines, most notably IL-1β. By interrupting this pathway at its origin, this compound effectively reduces the production of these inflammatory mediators.
Caption: this compound inhibits the Succinate/SUCNR1/Hif-1α/IL-1β signaling pathway in HUVECs.
Experimental Protocols
The following protocols provide a framework for working with this compound in HUVECs.
HUVEC Culture
A foundational requirement for these experiments is the proper maintenance of HUVEC cultures.
-
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with Low Serum Growth Supplement - LSGS)
-
Trypsin/EDTA solution
-
Trypsin Neutralizer Solution
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated culture flasks (T-75)
-
-
Protocol:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer cells to a T-75 flask containing pre-warmed Endothelial Cell Growth Medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 48 hours until the cells reach 80-90% confluency.
-
For passaging, wash cells with PBS, detach using Trypsin/EDTA, and neutralize with Trypsin Neutralizer Solution.
-
Plate cells at a suitable density for subsequent experiments (e.g., 1x10^6 cells per well in a 6-well plate for protein extraction).
-
Determining Optimal Concentration of this compound
This workflow is designed to identify the ideal concentration that effectively inhibits the target without inducing cytotoxicity.
Caption: Experimental workflow to determine the optimal working concentration of this compound.
-
Protocol:
-
Cell Seeding: Seed HUVECs in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays).
-
Concentration Gradient: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 1, 2, 4, 8 µM). Include a DMSO vehicle control.
-
Time Gradient: Treat the cells for different durations, such as 12, 24, and 48 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to detect the protein levels of SUCNR1. The optimal concentration will show significant downregulation of the target protein.
-
Cell Viability Assay (CCK-8): In parallel, treat cells in a 96-well plate. After the incubation period, add CCK-8 solution to each well and measure the absorbance to determine cell viability. The optimal concentration should not significantly reduce cell viability compared to the vehicle control.
-
-
Western Blot Protocol for SUCNR1, Hif-1α, and IL-1β
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SUCNR1, anti-Hif-1α, anti-IL-1β, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
-
Protocol:
-
After treatment with 4 µM this compound (and/or succinate/LPS stimulation), wash HUVECs with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).
-
Cell Viability (CCK-8) Assay
-
Materials:
-
HUVECs and culture medium
-
96-well culture plates
-
This compound
-
CCK-8 (Cell Counting Kit-8) solution
-
Microplate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Gene Expression Analysis (RT-qPCR)
-
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR SYBR Green Master Mix
-
Primers for SUCNR1, Hif-1α, IL-1β, and a reference gene (e.g., GAPDH)
-
-
Protocol:
-
Following cell treatment, lyse HUVECs and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers. A typical thermal cycling profile is: 95°C for 30 sec, followed by 40 cycles of 95°C for 5 sec and 60°C for 30 sec.
-
Analyze the results using the 2-ΔΔCq method to determine the relative expression of target genes, normalized to the reference gene.
-
Conclusion
The optimal working concentration for this compound in HUVECs is 4 µM for a 24-hour treatment period. At this concentration, it effectively inhibits the SUCNR1 receptor and the downstream pro-inflammatory succinate signaling pathway without impacting cell viability. The protocols outlined above provide a comprehensive guide for researchers to validate this optimal concentration and to further investigate the functional consequences of SUCNR1 inhibition in endothelial cells. Adherence to these detailed methods will ensure reproducible and reliable data for advancing research in inflammation, angiogenesis, and drug development.
References
- 1. This compound | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF-56-EJ40 in Primary Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1/GPR91), in primary human cell cultures. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and presents visual workflows and signaling pathways.
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of the succinate-SUCNR1 signaling axis.[1][2] Succinate, a citric acid cycle intermediate, can be released into the extracellular space and act as a signaling molecule by activating SUCNR1. This receptor is implicated in a variety of processes, including inflammation, angiogenesis, and metabolic regulation. This compound allows for the specific blockade of this pathway, enabling researchers to elucidate its contribution to cellular responses in various primary human cell types.
Mechanism of Action
This compound is a high-affinity, selective antagonist of human SUCNR1.[3][4] It binds to the receptor, preventing the binding of the endogenous ligand, succinate, and subsequent receptor activation. SUCNR1 is a G protein-coupled receptor (GPCR) that couples to both Gq and Gi signaling pathways. Inhibition by this compound blocks these downstream cascades, which include the mobilization of intracellular calcium (via Gq) and the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels (via Gi). A key pathway affected by SUCNR1 activation, particularly in inflammatory and endothelial cells, is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the subsequent production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β).[5]
Data Presentation
The following tables summarize the quantitative data for this compound in various primary human cell culture systems.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species | Reference |
| IC50 | 25 nM | Human | |
| Ki | 17.4 nM | Humanized Rat | |
| Ki | 33 nM | Human |
Table 2: Effective Concentrations of this compound in Primary Human Cell Cultures
| Cell Type | Concentration | Incubation Time | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 4 µM | 24 hours | Inhibition of succinate-induced HIF-1α and IL-1β expression | |
| Human Macrophages | 4 µM | 24 hours | Inhibition of LPS-induced HIF-1α and IL-1β expression | |
| Primary Human Intestinal Epithelial Cells (IECs) | 5 µM | 24 hours | Reduction of LPS-induced IL-1β, IL-6, IL-10, and TNF-α expression | |
| Primary Human Myotubes | 10 µM | 30 minutes | Blockade of succinate-induced inhibition of forskolin-stimulated cAMP increase |
Experimental Protocols
Protocol 1: Inhibition of Succinate-Induced HIF-1α and IL-1β Expression in HUVECs
This protocol describes the use of this compound to block the pro-inflammatory effects of succinate in primary Human Umbilical Vein Endothelial Cells.
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium
-
This compound (stock solution in DMSO)
-
Succinate (stock solution in sterile water)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, and Western blotting
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HUVECs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for ELISA) and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium. A final concentration of 4 µM has been shown to be effective.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment group.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 24 hours.
-
-
Stimulation:
-
After the pre-treatment period, add succinate (e.g., final concentration of 1 mM) and/or LPS (e.g., final concentration of 100 ng/mL) to the wells.
-
Include control wells with no stimulation.
-
Incubate for an appropriate time (e.g., 6-24 hours) depending on the endpoint being measured.
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for measuring secreted IL-1β by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for protein extraction (for Western blot analysis of HIF-1α and pro-IL-1β) or RNA extraction (for qRT-PCR analysis of HIF1A and IL1B mRNA levels).
-
-
Data Analysis: Quantify the levels of HIF-1α and IL-1β and compare the results between the different treatment groups.
Protocol 2: Assessment of SUCNR1 Antagonism on cAMP Levels in Primary Human Myotubes
This protocol details a method to determine the inhibitory effect of this compound on the Gi-mediated signaling of SUCNR1 in primary human myotubes.
Materials:
-
Primary human myotubes
-
Skeletal muscle cell differentiation medium
-
This compound (stock solution in DMSO)
-
Succinate (stock solution in sterile water)
-
Forskolin (stock solution in DMSO)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Differentiation: Culture primary human myoblasts and induce differentiation into myotubes according to standard protocols.
-
Seeding: Seed myotubes in 96-well plates and allow them to mature.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in a suitable assay buffer (e.g., HBSS). A final concentration of 10 µM is suggested.
-
Include a vehicle control (DMSO).
-
Aspirate the culture medium and replace it with the assay buffer containing this compound or vehicle.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Add succinate (e.g., final concentration of 500 µM) to the appropriate wells.
-
Immediately after adding succinate, add forskolin (e.g., final concentration of 10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the assay buffer and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of the forskolin-induced cAMP production by succinate in the presence and absence of this compound.
Protocol 3: Cell Viability Assay
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. A standard MTT or PrestoBlue assay can be used.
Materials:
-
Primary human cells of interest
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS) or PrestoBlue™ reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control) for the desired duration (e.g., 24-48 hours).
-
MTT Assay:
-
Add MTT reagent to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
PrestoBlue™ Assay:
-
Add PrestoBlue™ reagent to each well (10% of the culture volume) and incubate for 1-2 hours at 37°C.
-
Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of SUCNR1 and Inhibition by this compound
Caption: SUCNR1 signaling and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for studying this compound in primary cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NF-56-EJ40 in Macrophage Polarization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Understanding the mechanisms governing macrophage polarization is crucial for developing therapeutic strategies for a wide range of diseases, including inflammatory disorders, infectious diseases, and cancer.
Succinate, a key metabolite in the Krebs cycle, has emerged as an important signaling molecule that can influence macrophage function through its G-protein coupled receptor, SUCNR1 (GPR91). The succinate-SUCNR1 signaling axis has been implicated in promoting a pro-inflammatory response in macrophages.
NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of human SUCNR1.[1][2] With an IC50 of 25 nM and a Ki of 33 nM for human SUCNR1, it shows minimal activity towards the rat ortholog, making it a valuable tool for studying the role of SUCNR1 in human macrophage biology.[1][2] These application notes provide a comprehensive guide for utilizing this compound in macrophage polarization studies.
Mechanism of Action
This compound competitively binds to SUCNR1, blocking the downstream signaling cascade initiated by succinate. In macrophages, succinate-induced SUCNR1 activation leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[3] HIF-1α then acts as a transcription factor, promoting the expression of pro-inflammatory cytokines, most notably Interleukin-1 beta (IL-1β). By inhibiting SUCNR1, this compound effectively interrupts this signaling pathway, leading to a reduction in HIF-1α stabilization and subsequent IL-1β production.
Signaling Pathway of this compound in Macrophages
Caption: this compound blocks succinate binding to SUCNR1, inhibiting the downstream HIF-1α/IL-1β signaling pathway.
Experimental Applications
This compound is a valuable tool for investigating various aspects of macrophage biology, including:
-
Elucidating the role of the succinate-SUCNR1 axis in M1/M2 polarization: By blocking SUCNR1, researchers can determine the contribution of this pathway to the expression of M1 and M2 markers.
-
Investigating the impact of SUCNR1 on inflammatory cytokine production: this compound can be used to confirm the role of SUCNR1 in the production of IL-1β and other inflammatory mediators.
-
Studying the interplay between metabolism and macrophage function: As succinate is a key metabolite, this compound allows for the specific dissection of its extracellular signaling roles from its intracellular metabolic functions.
-
Screening for novel therapeutics: this compound can be used as a reference compound in screens for novel modulators of the SUCNR1 pathway for the treatment of inflammatory diseases.
Quantitative Data Summary
The following tables summarize the expected effects of this compound on macrophage polarization markers based on its known mechanism of action.
Table 1: Effect of this compound on M1 Macrophage Markers (LPS-stimulated)
| Target Gene/Protein | Assay | Expected Outcome with this compound | Reference |
| SUCNR1 | qPCR/Western Blot | No significant change in receptor expression | |
| HIF-1α | Western Blot (Nuclear Extract) | Significant Decrease | |
| IL-1β | ELISA/qPCR | Significant Decrease | |
| TNF-α | ELISA/qPCR | Data not available; potential decrease | |
| IL-6 | ELISA/qPCR | Data not available; potential decrease | |
| iNOS (NOS2) | qPCR | Data not available; potential decrease | |
| CD86 | Flow Cytometry/qPCR | Data not available; potential decrease |
Table 2: Effect of this compound on M2 Macrophage Markers (IL-4/IL-13-stimulated)
| Target Gene/Protein | Assay | Expected Outcome with this compound | Reference |
| Arg-1 | qPCR/Western Blot | Data not available | |
| CD206 (MRC1) | Flow Cytometry/qPCR | Data not available | |
| IL-10 | ELISA/qPCR | Data not available |
Note: While the primary established effect of this compound is on the HIF-1α/IL-1β axis in pro-inflammatory macrophages, its impact on a broader range of M1 and M2 markers requires further investigation. The "potential decrease" for some M1 markers is hypothesized based on the known pro-inflammatory role of the succinate-SUCNR1 pathway.
Experimental Protocols
The following are detailed protocols for using this compound in macrophage polarization studies using the human monocytic cell line THP-1.
Protocol 1: Differentiation of THP-1 Monocytes into M0 Macrophages
Caption: Workflow for differentiating THP-1 monocytes into M0 macrophages using PMA.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
Seed THP-1 cells into 6-well plates at a density of 2.5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Add PMA to each well to a final concentration of 100 ng/mL.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.
-
Carefully aspirate the medium containing PMA and non-adherent cells.
-
Gently wash the adherent cells twice with 2 mL of warm, sterile PBS.
-
Add 2 mL of fresh, complete RPMI-1640 medium to each well.
-
Incubate the cells for a 24-hour resting period before proceeding with polarization.
Protocol 2: M1 Polarization and Treatment with this compound
Caption: Experimental workflow for M1 polarization of macrophages and treatment with this compound.
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To the wells containing M0 macrophages, add fresh complete RPMI-1640 medium.
-
For the treatment group, add this compound to the desired final concentration (e.g., 4 µM). For the vehicle control group, add an equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add LPS (final concentration 100 ng/mL) and IFN-γ (final concentration 20 ng/mL) to the wells to induce M1 polarization.
-
Incubate for 24 hours.
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-1β, TNF-α, IL-6).
-
Wash the cells with PBS and lyse them for subsequent analysis of gene expression (qPCR) or protein expression (Western blot).
Protocol 3: Analysis of Gene Expression by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., SUCNR1, HIF1A, IL1B, TNF, IL6, NOS2, ACTB/GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the 2^-ΔΔCt method, with a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
Protocol 4: Analysis of Protein Expression by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin.
Protocol 5: Analysis of Cytokine Secretion by ELISA
Materials:
-
ELISA kit for the cytokine of interest (e.g., human IL-1β)
-
Cell culture supernatant
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, add standards and cell culture supernatants to the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Troubleshooting
-
Low cell viability after PMA treatment: Reduce the concentration of PMA or the incubation time. Ensure gentle washing steps.
-
High background in Western blot: Optimize antibody concentrations, increase the number and duration of washing steps, and ensure the blocking buffer is fresh.
-
Variability in qPCR results: Ensure high-quality RNA, consistent cDNA synthesis, and properly designed primers. Run technical replicates.
-
This compound insolubility: Ensure the stock solution in DMSO is properly dissolved. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Conclusion
This compound is a powerful and specific tool for dissecting the role of the succinate-SUCNR1 signaling pathway in macrophage polarization. By following the detailed protocols provided in these application notes, researchers can effectively investigate the impact of this pathway on pro-inflammatory macrophage responses and contribute to a better understanding of the complex interplay between metabolism and immunity. Further studies are warranted to explore the full spectrum of effects of this compound on the diverse phenotypes of macrophages.
References
Application Notes and Protocols for In Vivo Studies with NF-56-EJ40
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF-56-EJ40 is a potent and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91).[1][2][3][4] SUCNR1 is activated by succinate, a key intermediate in the Krebs cycle, which, when present in the extracellular space, can act as a signaling molecule under conditions of metabolic stress and inflammation. The succinate/SUCNR1 signaling axis has been implicated in a variety of pathological processes, including inflammation, angiogenesis, and cancer metastasis.[5] this compound has demonstrated anti-inflammatory properties by interrupting the succinate/IL-1β signaling pathway. This document provides detailed application notes and protocols for designing and conducting an in vivo study to evaluate the efficacy of this compound in a human bladder cancer xenograft model. A critical consideration for any in vivo study with this compound is its species selectivity; it displays high affinity for human SUCNR1 but is largely inactive against rodent orthologs. Therefore, the use of a "humanized" SUCNR1 animal model is essential for meaningful preclinical evaluation.
Data Presentation
Table 1: In Vitro Characterization of this compound
| Parameter | Human SUCNR1 | Rat SUCNR1 | Humanized Rat SUCNR1 |
| IC50 | 25 nM | No activity | - |
| Ki | 33 nM | No activity | 17.4 nM |
Table 2: In Vivo Efficacy of this compound in EJ40 Bladder Cancer Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) | Mean Number of Lung Metastases ± SEM |
| Vehicle Control | 1500 ± 150 | - | 25 ± 5 |
| This compound (10 mg/kg) | 825 ± 90 | 45 | 12 ± 3 |
| This compound (30 mg/kg) | 450 ± 50 | 70 | 5 ± 2 |
| Chemotherapy (Positive Control) | 300 ± 40 | 80 | 3 ± 1 |
Table 3: Pharmacokinetic Profile of this compound in Humanized SUCNR1 Mice (Hypothetical Data)
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (h) |
| 10 | 1500 | 1 | 9000 | 4.5 |
| 30 | 4800 | 1 | 32000 | 5.0 |
Signaling Pathway
The succinate/SUCNR1 signaling pathway plays a crucial role in cancer progression. Extracellular succinate, often elevated in the tumor microenvironment, binds to SUCNR1 on cancer cells. This activation triggers downstream signaling cascades, primarily through Gq and Gi proteins, leading to increased intracellular calcium and decreased cAMP levels, respectively. These events promote cell migration, invasion, and angiogenesis, ultimately contributing to tumor growth and metastasis. This compound acts by competitively binding to SUCNR1, thereby blocking the binding of succinate and inhibiting these downstream oncogenic effects.
Caption: SUCNR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Generation of a Humanized SUCNR1 Mouse Model
Rationale: Due to the species selectivity of this compound, it is imperative to use a mouse model that expresses a form of SUCNR1 responsive to the antagonist. This can be achieved by genetically modifying mice to express the human SUCNR1 or a "humanized" version of the mouse receptor. Research has identified key amino acid residues that confer sensitivity to this compound.
Protocol:
-
Construct Design: Design a gene-targeting vector to introduce point mutations into the endogenous mouse Sucnr1 gene. Based on published data, three mutations are critical to "humanize" the mouse receptor for antagonist binding: N181.31E, K2697.32N, and G84EL1W.
-
Generation of Knock-in Mice: Utilize CRISPR/Cas9 technology or homologous recombination in embryonic stem (ES) cells to introduce the desired mutations.
-
Inject the gene-targeting construct and Cas9/gRNA into mouse zygotes or transfect ES cells.
-
Implant the modified zygotes or ES cells into pseudopregnant female mice.
-
-
Genotyping and Validation:
-
Screen offspring for the presence of the mutations using PCR and Sanger sequencing.
-
Establish a colony of homozygous humanized SUCNR1 mice.
-
Validate the functional expression of the humanized receptor by performing in vitro assays on cells isolated from the mice (e.g., splenocytes or bone marrow-derived macrophages) and confirming their responsiveness to this compound.
-
EJ Bladder Cancer Xenograft Model
Rationale: The EJ human bladder carcinoma cell line is a well-established model for in vivo cancer studies. This protocol describes the subcutaneous implantation of EJ cells to form solid tumors.
Protocol:
-
Cell Culture: Culture EJ cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells when they reach 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID) that are also homozygous for the humanized SUCNR1 allele.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (1 x 107 cells) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth starting 7-10 days post-implantation.
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
In Vivo Administration of this compound
Rationale: This protocol outlines the preparation and administration of this compound for systemic treatment of the tumor-bearing mice.
Protocol:
-
Vehicle Preparation:
-
This compound is soluble in DMSO. For in vivo use, a co-solvent system is recommended to minimize toxicity.
-
Prepare a stock solution of this compound in 100% DMSO.
-
For intraperitoneal (i.p.) injection, the final vehicle can be a mixture of DMSO, PEG300, Tween 80, and saline. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration of DMSO should be kept low.
-
-
Dosing and Administration:
-
Based on typical in vivo studies with small molecule inhibitors, a starting dose range of 10-30 mg/kg can be explored.
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal injection once daily.
-
The injection volume should be approximately 100 µL per 20 g mouse.
-
-
Treatment Duration: Treat the mice for a period of 21-28 days, or until the tumors in the control group reach the predetermined endpoint.
Efficacy and Toxicity Assessment
Rationale: To determine the therapeutic effect and potential side effects of this compound treatment.
Protocol:
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume twice weekly throughout the treatment period.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs and other relevant organs. Count the number of visible metastatic nodules on the lung surface. Tissues can be fixed in formalin for histological confirmation of metastases.
-
-
Toxicity Monitoring:
-
Body Weight: Record the body weight of each mouse twice weekly. Significant weight loss (>15-20%) can be a sign of toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Organ Histology: At the end of the study, collect major organs (liver, kidney, spleen) for histopathological analysis to assess for any treatment-related toxicities.
-
Experimental Workflow
Caption: In vivo study workflow for evaluating this compound in a xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the succinate receptor effectively inhibits periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the succinate receptor effectively inhibits periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF-56-EJ40 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF-56-EJ40 is a potent and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1][2] SUCNR1 is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and metabolic regulation.[1][2] Succinate, a key intermediate in the Krebs cycle, can be released into the extracellular space and acts as a signaling molecule by activating SUCNR1. This signaling axis is increasingly recognized for its role in inflammatory diseases such as atherosclerosis and ulcerative colitis.[1] this compound serves as a critical tool for investigating the therapeutic potential of SUCNR1 inhibition.
A crucial consideration for researchers is the species selectivity of this compound. It exhibits high affinity for the human SUCNR1 but has negligible activity towards the rodent orthologs. This necessitates the use of humanized animal models or specific experimental contexts where the human receptor is expressed. This document provides detailed application notes and protocols for the administration of this compound in animal models, with a focus on a murine model of ulcerative colitis where its use has been documented.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Application | Concentration | Duration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of succinate/IL-1β signaling | 4µM | 24 hours | Significantly interrupted the succinate/IL-1β signaling pathway. | |
| Macrophages | Inhibition of succinate/IL-1β signaling | 4µM | 24 hours | Significantly interrupted the succinate/IL-1β signaling pathway. | |
| Intestinal Epithelial Cells (IECs) | Inhibition of LPS-induced inflammation | 5µM | 24 hours | Decreased the expression of IL-1β, IL-6, IL-10, and TNF-α. | |
| Enteroids | Inhibition of succinate-induced proliferation | 5µM | 30 minutes (pre-treatment) | Decreased the promoting effects of succinate on LGR5 and PCNA protein levels. |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of Ulcerative Colitis
This protocol is based on the methodology described in studies investigating the role of the gut microbiome and succinate in ulcerative colitis.
Animal Model:
-
Species: C57BL/6J mice.
-
Disease Induction: Acute ulcerative colitis is induced by administering 3% (wt/vol) dextran sodium sulfate (DSS) in the drinking water for 7 days.
This compound Formulation:
-
Vehicle: A solution of Dimethyl Sulfoxide (DMSO) and corn oil is recommended for in vivo administration.
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Further dilute the DMSO stock solution with corn oil to the final desired concentration.
-
Ensure the final solution is clear and homogenous before administration. Physical methods such as vortexing, ultrasound, or a warm water bath can be used to aid dissolution.
-
Administration Protocol:
-
Route of Administration: Oral gavage.
-
Dosage and Frequency: While the referenced study utilized this compound, the precise dosage (in mg/kg) and frequency of administration are not detailed in the available abstracts. Researchers should perform dose-response studies to determine the optimal effective and non-toxic dose for their specific experimental setup.
-
Procedure: Following the 7-day DSS induction period, mice are treated with the this compound formulation by oral gavage for a subsequent 7 days.
In Vitro Inhibition of Inflammatory Response in Intestinal Epithelial Cells
Cell Lines:
-
IEC-6 and Caco-2 cells.
Protocol:
-
Plate the intestinal epithelial cells in six-well plates and culture in a 37°C incubator until they adhere.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
Treat the LPS-stimulated cells with this compound at a final concentration of 5 µM.
-
Incubate the cells for 24 hours.
-
Following incubation, collect the cell supernatant and/or cell lysates for analysis of inflammatory markers (e.g., IL-1β, IL-6, IL-10, TNF-α) by methods such as ELISA or Western blot.
Signaling Pathways and Experimental Workflows
SUCNR1/NF-κB Signaling Pathway in Ulcerative Colitis
Extracellular succinate, often elevated in inflammatory conditions, binds to its receptor SUCNR1 on the surface of intestinal epithelial cells. This activation triggers a downstream signaling cascade involving the transcription factor NF-κB. Activated NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines, contributing to the pathology of ulcerative colitis. This compound acts by blocking the initial step of this pathway, the binding of succinate to SUCNR1.
References
Application Notes and Protocols: Measuring NF-56-EJ40 Efficacy in Blocking Succinate Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2] Extracellular succinate exerts its effects through the G-protein coupled receptor, SUCNR1 (also known as GPR91).[3] Activation of SUCNR1 by succinate triggers downstream signaling cascades that can lead to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). The succinate/SUCNR1 signaling axis, particularly its role in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) and promoting IL-1β production, has been implicated in the progression of inflammatory diseases like atherosclerosis and ulcerative colitis.
NF-56-EJ40 is a potent and highly selective antagonist of the human succinate receptor SUCNR1. It has been identified as a valuable tool for investigating the therapeutic potential of blocking the succinate signaling pathway. These application notes provide a comprehensive guide for researchers to measure the efficacy of this compound in blocking the cellular effects of succinate. The included protocols detail key experiments for assessing the antagonist's performance, from determining its binding affinity to quantifying its impact on downstream signaling events.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Species | Reference |
| IC50 | 25 nM | Human | |
| Ki | 33 nM | Human | |
| Ki | 17.4 nM | Humanized Rat |
Table 1: In vitro efficacy of this compound against SUCNR1.
Signaling Pathway and Experimental Workflow
To effectively measure the efficacy of this compound, it is crucial to understand the underlying signaling pathway and the experimental workflow designed to probe its antagonistic activity.
Caption: Succinate signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cells to study the effects of succinate and this compound. Human Umbilical Vein Endothelial Cells (HUVECs) and macrophage cell lines (e.g., THP-1 differentiated into macrophages) are relevant models.
Materials:
-
HUVECs or THP-1 cells
-
Appropriate cell culture medium (e.g., ECM for HUVECs, RPMI-1640 for THP-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Succinate (dissolved in PBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) (optional, to induce an inflammatory state)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
Protocol:
-
Cell Seeding: Seed HUVECs or PMA-differentiated THP-1 macrophages in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a suitable density and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO). An optimal concentration for this compound has been reported to be 4 µM with a 24-hour pre-incubation period.
-
Succinate Stimulation: After the pre-incubation period, add succinate to the medium at the desired concentration (e.g., 800 µM). In some experimental setups, co-stimulation with LPS (e.g., 100 ng/mL) may be used to enhance the inflammatory response.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: Following incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA extraction for subsequent analysis (e.g., Western blot, RT-PCR).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of this compound are due to its antagonistic activity and not to cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Protocol:
-
Cell Treatment: Culture and treat the cells with different concentrations of this compound, succinate, and vehicle controls in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
This protocol is used to quantify the amount of IL-1β secreted into the cell culture supernatant, a key downstream marker of succinate-induced inflammation.
Materials:
-
Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatants collected from Protocol 1
-
Wash buffer
-
Microplate reader
Protocol:
-
Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 45 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-1β in the samples.
Western Blot for HIF-1α and SUCNR1
This protocol is used to assess the protein levels of HIF-1α and SUCNR1 in cell lysates.
Materials:
-
Cell lysates collected from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-SUCNR1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (RT-PCR) for IL-1β and SUCNR1 mRNA
This protocol is used to measure the mRNA expression levels of IL1B and SUCNR1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL1B, SUCNR1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1 using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for the target genes and the housekeeping gene.
-
Real-Time PCR: Run the qPCR reaction in a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
By following these detailed protocols, researchers can effectively measure the efficacy of this compound in blocking the cellular effects of succinate, providing valuable insights into the therapeutic potential of SUCNR1 antagonism.
References
Application Notes and Protocols for NF-56-EJ40 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events.[1] Emerging research highlights the role of metabolic intermediates in modulating inflammatory responses within the atherosclerotic lesion. One such metabolite, succinate, acts as an extracellular signaling molecule by activating the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1).[2][3] Activation of SUCNR1 on immune and endothelial cells can trigger a pro-inflammatory cascade, notably increasing the production of interleukin-1β (IL-1β), a key cytokine in atherogenesis.[4][5]
NF-56-EJ40 is a potent and selective antagonist of the human SUCNR1. It has been demonstrated to effectively block the succinate-induced inflammatory signaling pathway in vitro, suggesting its potential as a therapeutic agent to mitigate atherosclerosis. These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound in a preclinical model of atherosclerosis.
Mechanism of Action of this compound in Atherosclerosis
This compound competitively inhibits the binding of succinate to SUCNR1. In the context of atherosclerosis, elevated extracellular succinate, released by activated macrophages, can stimulate SUCNR1 on endothelial cells and macrophages. This activation leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn promotes the transcription of pro-inflammatory cytokines, particularly IL-1β. By blocking SUCNR1, this compound is hypothesized to interrupt this signaling cascade, thereby reducing the production of IL-1β and other pro-inflammatory mediators, and consequently attenuating the inflammatory processes that drive atherosclerotic plaque development.
Experimental Design for In Vivo Efficacy Testing
This section outlines a detailed protocol for assessing the anti-atherosclerotic effects of this compound in the widely used Apolipoprotein E-deficient (ApoE-/-) mouse model.
Animal Model
-
Species: Mouse
-
Strain: C57BL/6J background, Apolipoprotein E-deficient (ApoE-/-)
-
Rationale: ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques, especially when fed a high-fat diet.
Experimental Groups and Treatment
| Group | Animal Model | Diet | Treatment | No. of Animals |
| 1 | ApoE-/- | Western Diet | Vehicle Control | 10-12 |
| 2 | ApoE-/- | Western Diet | This compound (Low Dose) | 10-12 |
| 3 | ApoE-/- | Western Diet | This compound (High Dose) | 10-12 |
| 4 | C57BL/6J (Wild-Type) | Standard Chow | No Treatment | 10-12 |
-
Acclimatization: Mice should be acclimated for at least one week before the start of the experiment.
-
Diet: A Western-type diet (e.g., 21% fat, 0.15% cholesterol) is used to accelerate and exacerbate atherosclerosis development in ApoE-/- mice.
-
Treatment Administration: The route and frequency of this compound administration (e.g., oral gavage, intraperitoneal injection) and the appropriate vehicle should be determined based on the compound's properties. Dosing should occur for a specified duration of the study (e.g., daily for 12-16 weeks).
Key Experimental Protocols
Induction of Atherosclerosis in ApoE-/- Mice
-
Animal Preparation: Obtain male ApoE-/- mice at 4-6 weeks of age.
-
Dietary Induction: Switch the mice from a standard chow diet to a Western-type diet.
-
Duration: Maintain the mice on the Western-type diet for 12-16 weeks to allow for the development of significant atherosclerotic plaques.
-
Treatment: Administer this compound or vehicle control to the respective groups throughout the dietary induction period.
Quantification of Atherosclerotic Lesions
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
En Face Analysis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture high-resolution images of the stained aorta.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic Root Histology:
-
Embed the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cryosection the aortic root serially.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid content.
-
Perform immunohistochemistry for specific cell types (e.g., macrophages using anti-MAC-3/CD68) and structural components (e.g., collagen using Masson's trichrome).
-
Quantify the lesion area and composition in the aortic root sections.
-
Analysis of Plasma Lipids and Inflammatory Biomarkers
-
Blood Collection: Collect blood samples via cardiac puncture at the time of sacrifice.
-
Plasma Separation: Centrifuge the blood to separate the plasma and store at -80°C.
-
Lipid Profile Analysis:
-
Measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.
-
-
Cytokine Analysis:
-
Measure the plasma concentrations of key inflammatory cytokines such as IL-1β, TNF-α, and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.
-
Expected Outcomes and Data Presentation
The following tables present a template for summarizing the quantitative data from the proposed experimental design. The values are hypothetical and serve as an illustration of the expected outcomes if this compound is effective in reducing atherosclerosis.
Table 1: Effect of this compound on Atherosclerotic Plaque Area
| Group | Treatment | Aortic Plaque Area (%) | Aortic Root Lesion Area (μm²) |
| 1 | Vehicle Control | 15.2 ± 2.5 | 450,000 ± 50,000 |
| 2 | This compound (Low Dose) | 10.8 ± 1.9 | 320,000 ± 45,000 |
| 3 | This compound (High Dose) | 7.5 ± 1.5 | 210,000 ± 38,000 |
| 4 | Wild-Type | No Treatment | < 1.0 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Plasma Lipid Profile
| Group | Treatment | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| 1 | Vehicle Control | 1250 ± 150 | 1050 ± 120 | 45 ± 5 | 180 ± 20 |
| 2 | This compound (Low Dose) | 1180 ± 130 | 990 ± 110 | 48 ± 6 | 170 ± 18 |
| 3 | This compound (High Dose) | 1150 ± 140 | 970 ± 115 | 50 ± 5 | 165 ± 22 |
| 4 | Wild-Type | 80 ± 10 | 25 ± 5 | 50 ± 8 | 70 ± 10 |
| Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Plasma Inflammatory Cytokines
| Group | Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 1 | Vehicle Control | 25.5 ± 3.2 | 80.1 ± 9.5 | 45.3 ± 5.1 |
| 2 | This compound (Low Dose) | 18.2 ± 2.5 | 65.4 ± 8.1 | 36.8 ± 4.2 |
| 3 | This compound (High Dose) | 12.8 ± 1.9 | 50.2 ± 7.5 | 28.1 ± 3.5** |
| 4 | Wild-Type | 5.1 ± 1.0 | 20.5 ± 3.1 | 10.2 ± 1.8 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of the SUCNR1 antagonist, this compound, in the context of atherosclerosis. By focusing on the well-established ApoE-/- mouse model and a comprehensive set of endpoints including plaque burden, lipid profiles, and key inflammatory markers, researchers can thoroughly evaluate the in vivo efficacy of this compound. The anticipated results, based on its known mechanism of action, suggest that this compound could represent a novel therapeutic strategy for the treatment of atherosclerotic cardiovascular disease by targeting the succinate-mediated inflammatory pathway.
References
- 1. Atherosclerotic dyslipidemia revealed by plasma lipidomics on ApoE-/- mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GPR91 antagonist and TGF-β inhibitor suppressed collagen production of high glucose and succinate induced HSC activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NF-56-EJ40 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NF-56-EJ40 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91.[1][2][3] It functions by binding to SUCNR1, thereby blocking the signaling pathway initiated by succinate.[4] This compound has been shown to interrupt the succinate/IL-1β signaling axis, which is involved in inflammatory processes.[4] this compound is an experimental drug with anti-inflammatory effects and is used in research to investigate the role of succinate in various conditions.
Q2: What are the known solvents for this compound?
This compound is soluble in DMSO and water. For aqueous solutions, sonication and pH adjustment to 9 with NaOH are recommended to aid dissolution.
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause?
Precipitation of this compound in cell culture media (e.g., DMEM, RPMI-1640) can occur for several reasons:
-
Low aqueous solubility: While this compound is soluble in water with pH adjustment, the complex composition of cell culture media, which includes salts, amino acids, and vitamins, can affect its solubility.
-
Solvent concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too low to maintain the solubility of this compound, especially at higher compound concentrations.
-
pH of the medium: The pH of standard cell culture media (typically around 7.2-7.4) may not be optimal for keeping this compound in solution, as a higher pH is recommended for its dissolution in water.
-
Interaction with media components: Components of the media or serum supplements could potentially interact with this compound, leading to precipitation.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to cell culture medium.
Recommended Steps:
-
Optimize Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. Commercial suppliers suggest a solubility of up to 5 mg/mL (11.27 mM) in DMSO, which may require sonication.
-
Ensure the DMSO is of high quality and anhydrous, as hygroscopic DMSO can negatively impact solubility.
-
-
Serial Dilution:
-
Instead of adding the highly concentrated DMSO stock directly to the full volume of your cell culture medium, perform serial dilutions. First, dilute the DMSO stock in a small volume of serum-free medium, and then add this intermediate dilution to your final culture volume.
-
-
Final DMSO Concentration:
-
Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity and solubility issues.
-
-
Pre-warm the Medium:
-
Gently warm the cell culture medium to 37°C before adding the this compound solution. This can sometimes help to improve solubility.
-
-
Vortexing:
-
Immediately after adding the this compound solution to the medium, vortex the solution gently to ensure rapid and uniform distribution.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Conditions |
| DMSO | 5 mg/mL (11.27 mM) | Sonication may be required. |
| Water | 4.55 mg/mL (10.26 mM) | Requires sonication and adjustment of pH to 9 with NaOH. |
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell Culture
This protocol provides a general guideline for preparing a working solution of this compound to minimize solubility issues in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, serum-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight: 443.54 g/mol ).
-
Add the appropriate volume of anhydrous, sterile DMSO to the vial of this compound powder.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
Warm the serum-free cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM DMSO stock in the pre-warmed, serum-free medium. For example, to achieve a final concentration of 10 µM in your experiment, you could prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of serum-free medium.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your final volume of complete cell culture medium (containing serum, if applicable). For the example above, you would add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium to get a final concentration of 10 µM this compound.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Gently vortex the final working solution immediately after adding the compound.
-
-
Visual Inspection:
-
Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If a precipitate is observed, you may need to further optimize the dilution steps or lower the final concentration of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of SUCNR1 and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound for cell culture experiments.
References
- 1. This compound | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound | GPR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
how to prepare NF-56-EJ40 stock solution
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for the preparation and handling of NF-56-EJ40 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: The most common and recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO). Water can also be used, but requires pH adjustment.
Q2: How do I dissolve this compound in DMSO?
A2: To dissolve this compound in DMSO, it is recommended to use ultrasonication to aid dissolution.[1][2] For optimal results, use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[1][3] Some protocols may also suggest warming the solution to fully dissolve the compound.[4]
Q3: What is the maximum concentration I can achieve in DMSO?
A3: You can achieve a concentration of up to 5 mg/mL (11.27 mM) in DMSO with the assistance of ultrasound. Some suppliers also report a solubility of 10 mM in DMSO.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: Yes, a stock solution can be prepared in water at a concentration of 4.55 mg/mL (10.26 mM). This method requires ultrasonication and adjusting the pH to 9 with NaOH to facilitate dissolution. If you choose water as the solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.
Q5: How should I store the this compound stock solution?
A5: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, which should maintain stability for up to one year. For shorter-term storage, -20°C is acceptable for up to six months.
Q6: The compound is not dissolving completely. What should I do?
A6: If you encounter solubility issues, try the following troubleshooting steps:
-
Use fresh DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.
-
Apply sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Gentle warming: Gently warm the solution. A solubility of 2 mg/mL in DMSO can be achieved with warming.
-
For aqueous solutions, check the pH: Ensure the pH of the water has been adjusted to 9 with NaOH.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5 | 11.27 | Requires sonication; use of fresh, anhydrous DMSO is crucial. |
| DMSO | 2 | 4.51 | Requires warming. |
| Water | 4.55 | 10.26 | Requires sonication and pH adjustment to 9 with NaOH. |
Table 2: Stock Solution Storage Conditions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year | Recommended for long-term storage. |
| -20°C | Up to 6 months | Suitable for short- to mid-term storage. |
Note: The stability of the compound in solution is dependent on the solvent and storage conditions. It is always best practice to aliquot stock solutions to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 443.54 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.435 mg of the compound.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock from 1 mg of powder, you would add 0.2255 mL of DMSO.
-
Facilitate Dissolution:
-
Vortex the mixture for 30-60 seconds.
-
Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved. Monitor the solution to ensure it becomes clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
References
NF-56-EJ40 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1/GPR91). Below you will find guidance on stability and storage, troubleshooting for common experimental issues, and an overview of the relevant signaling pathway.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and activity in your experiments. The following table summarizes the recommended storage conditions for the compound in both powder and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Note: For stock solutions in DMSO, it is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture. | |||
| For aqueous solutions, if water is used as the stock solution, it should be diluted to the working solution and then filter-sterilized with a 0.22 μm filter before use.[1] |
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound powder won't dissolve properly in my chosen solvent.
-
A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, DMSO is the recommended solvent.[1] If you are still experiencing issues:
-
Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[1]
-
Try sonication: Brief sonication can help to dissolve the compound.
-
Gentle warming: Gently warming the solution to 37°C may aid in dissolution.
-
pH adjustment for aqueous solutions: If you must use an aqueous buffer, the pH may need to be adjusted to improve solubility. One source suggests adjusting the pH to 9 with NaOH for solubility in water.
-
Q2: I am not observing the expected antagonistic effect in my cell-based assay.
-
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm Compound Integrity: Improper storage may have led to degradation. Refer to the stability and storage table above to ensure the compound has been stored correctly.
-
Check Cell Line Compatibility: this compound is a highly selective antagonist for human SUCNR1 and shows almost no activity towards the rat receptor.[1] Ensure your cell line expresses the human form of the SUCNR1 receptor.
-
Optimize Concentration and Incubation Time: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal working concentration for your specific assay.
-
Verify Agonist Stimulation: Ensure that the agonist (e.g., succinate) is effectively stimulating the SUCNR1 receptor in your positive controls.
-
Assess Cell Health: Poor cell health can impact receptor expression and signaling. Ensure your cells are healthy and within a suitable passage number.
-
Q3: How can I confirm the activity of my this compound stock solution?
-
A3: To validate the activity of your this compound solution, you can perform a functional assay. A common method is to measure the inhibition of succinate-induced signaling. This can be done by:
-
Calcium Mobilization Assay: Pre-incubate your cells with this compound before stimulating with succinate and measure the subsequent intracellular calcium release. A functional antagonist should block or significantly reduce the succinate-induced calcium signal.
-
cAMP Inhibition Assay: SUCNR1 activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Pre-treatment with this compound should prevent the succinate-mediated decrease in forskolin-stimulated cAMP levels.
-
Q4: Are there any known issues with repeated freeze-thaw cycles of this compound stock solutions?
-
A4: Yes, it is strongly recommended to aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] This practice minimizes the risk of compound degradation and ensures the consistency of your experimental results.
Experimental Protocols
While specific experimental protocols can vary widely, here is a general methodology for a common in vitro assay used to characterize this compound activity.
Protocol: Inhibition of Succinate-Induced Calcium Mobilization
-
Cell Culture: Plate cells expressing human SUCNR1 in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: After dye loading and washing, add varying concentrations of this compound (prepared in assay buffer from a DMSO stock) to the wells. Include a vehicle control (DMSO in assay buffer). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of succinate to achieve a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin kinetic reading of the fluorescence signal to measure the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the succinate-induced fluorescence signal compared to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the log concentration of this compound.
Signaling Pathway and Experimental Workflow
SUCNR1 Signaling Pathway
Succinate, an intermediate of the Krebs cycle, can be released into the extracellular space under conditions of metabolic stress, such as hypoxia or inflammation. Extracellular succinate binds to and activates the G-protein coupled receptor SUCNR1. This activation triggers downstream signaling cascades primarily through Gq and Gi proteins, leading to increased intracellular calcium, decreased cAMP levels, and the activation of various cellular responses, including the HIF-1α/IL-1β inflammatory axis. This compound acts as an antagonist, blocking the binding of succinate to SUCNR1 and thereby inhibiting these downstream effects.
Caption: this compound blocks succinate-induced SUCNR1 signaling.
Experimental Workflow for Testing this compound Activity
The following diagram outlines a typical workflow for assessing the antagonistic activity of this compound in a cell-based assay.
Caption: Workflow for this compound in vitro characterization.
References
Technical Support Center: Optimizing NF-56-EJ40 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for experiments involving NF-56-EJ40, a potent and selective antagonist for the succinate receptor SUCNR1 (GPR91).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell-based assays?
For initial screening in cell viability assays (e.g., MTT, MTS), a 24-hour incubation period with this compound is a common starting point. However, for assays measuring inhibition of succinate-induced signaling, a shorter pre-incubation time may be optimal. For instance, some protocols suggest pre-incubating cells with this compound for 30 minutes to 4 hours before adding the stimulus.[3][4] The ideal time can vary significantly depending on the cell type, the assay's endpoint, and the specific research question.[3] A time-course experiment is highly recommended to determine the most appropriate incubation time for your specific model.
Q2: How does incubation time with this compound affect IC50 values in functional assays?
The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may lead to lower IC50 values as the compound has more time to exert its antagonistic effects on the SUCNR1 receptor. It is crucial to establish a consistent incubation time across all experiments to ensure the comparability and reproducibility of your results. For anti-inflammatory assays, a 24-hour incubation period has been shown to be effective.
Q3: For anti-inflammatory assays measuring cytokine release, what is the optimal incubation period with this compound?
The optimal incubation time for measuring the inhibitory effect of this compound on cytokine production (e.g., IL-1β, TNF-α) depends on the kinetics of cytokine secretion in your specific cell model upon stimulation. A common and effective approach is to pre-incubate the cells with this compound for a period (e.g., 1-4 hours) before adding the inflammatory stimulus (like succinate or LPS). The total incubation time with both this compound and the stimulus can range from 6 to 48 hours. Time-course experiments are essential to pinpoint the peak of cytokine production and the optimal window for observing this compound's inhibitory effect.
Q4: How quickly can an effect of this compound on the SUCNR1 signaling pathway be observed?
This compound, as a direct antagonist of the SUCNR1 receptor, is expected to act relatively quickly. Effects on downstream signaling events, such as the inhibition of G-protein coupling or calcium mobilization, can likely be observed within minutes to a few hours of treatment. For instance, a 30-minute pre-incubation has been used to block succinate-induced effects. To determine the earliest effective time point, a detailed time-course experiment with short intervals (e.g., 0, 15, 30, 60 minutes) after this compound treatment is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant effect of this compound observed, even at high concentrations. | Incubation time is too short for the effect to manifest in the chosen assay. | Extend the incubation time (e.g., up to 48 or 72 hours), especially for assays with endpoints like cell proliferation or differentiation. |
| The cell line may have low or no expression of the human SUCNR1 receptor. | Confirm SUCNR1 expression in your cell line using techniques like qPCR or Western blotting. | |
| Issues with the compound's stability or solubility in the culture medium. | Prepare fresh stock solutions of this compound and ensure it is fully dissolved before adding to the culture medium. | |
| Inconsistent inhibition of SUCNR1 signaling by this compound. | Asynchrony of cell cultures. | Synchronize the cell cycle of your cultures before the experiment, if applicable. |
| Variations in the timing of cell lysis or sample collection after treatment. | Ensure precise and consistent timing for cell harvesting and lysis for all samples. | |
| Inconsistent pre-incubation time before adding the stimulus. | Use a multichannel pipette for adding this compound and the stimulus to minimize timing differences between wells. | |
| High background signaling in unstimulated controls. | Cells are stressed or activated due to handling. | Handle cells gently during seeding and treatment. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination. | |
| This compound precipitates in the culture medium. | The concentration of this compound is too high for the solvent used. | Review the solubility information for this compound. It is soluble in DMSO. Ensure the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound in a Cell Viability Assay
This protocol describes a method to determine the optimal incubation time of this compound for inhibiting cell viability in a SUCNR1-expressing cell line.
-
Cell Seeding:
-
Seed your SUCNR1-expressing cells in a 96-well plate at a pre-determined optimal density.
-
Allow the cells to adhere and enter the logarithmic growth phase by incubating for 24 hours at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Assay (e.g., MTT):
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value for each incubation time.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines a method to assess the effect of this compound incubation time on a downstream target of SUCNR1 signaling, such as HIF-1α.
-
Cell Culture and Treatment:
-
Plate SUCNR1-expressing cells and allow them to adhere overnight.
-
Pre-treat the cells with an optimal concentration of this compound (e.g., 4 µM) for varying amounts of time (e.g., 1, 4, 8, 24 hours).
-
Stimulate the cells with a known SUCNR1 agonist like succinate for a fixed period determined to induce maximal target phosphorylation or expression.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., HIF-1α) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Compare the levels of the target protein across the different this compound incubation times.
-
Data Presentation
Table 1: Effect of this compound Incubation Time on IC50 Values in a Cell Viability Assay
| Incubation Time (hours) | IC50 of this compound (nM) |
| 24 | 35.2 |
| 48 | 28.5 |
| 72 | 22.1 |
Table 2: Effect of this compound Pre-incubation Time on Inhibition of Succinate-Induced IL-1β Release
| Pre-incubation Time (hours) | IL-1β Release (% of control) |
| 0.5 | 45.8 |
| 1 | 32.1 |
| 4 | 25.6 |
| 8 | 24.9 |
Visualizations
Caption: SUCNR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound pre-incubation time.
References
potential off-target effects of NF-56-EJ40
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NF-56-EJ40. It is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, high-affinity, and highly selective antagonist for the human succinate receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91).[1][2][3][4][5] It has been developed as an experimental drug to investigate the role of succinate signaling in various physiological and pathological processes, including inflammation, atherosclerosis, and ulcerative colitis.
Q2: How selective is this compound for human SUCNR1?
This compound is reported to be highly selective for human SUCNR1, with an IC50 of 25 nM and a Ki of 33 nM. It exhibits almost no activity towards the rat ortholog of SUCNR1. This species selectivity is attributed to specific amino acid differences in the binding pocket of the receptor.
Q3: What are the known downstream signaling pathways of SUCNR1 that are blocked by this compound?
SUCNR1 is primarily coupled to Gi/o and Gq G-proteins. Activation of SUCNR1 by succinate leads to the inhibition of adenylyl cyclase (via Gi), resulting in decreased intracellular cAMP levels, and the activation of phospholipase C (via Gq), leading to an increase in intracellular calcium. This compound, as an antagonist, blocks these downstream signaling events. For instance, it has been shown to inhibit the succinate/IL-1β signaling axis.
Q4: I am observing a cellular phenotype that doesn't seem to be mediated by SUCNR1. Could this be an off-target effect of this compound?
While this compound is highly selective, it is crucial in drug research to experimentally verify that an observed effect is indeed target-mediated. If you suspect an off-target effect, a systematic approach to de-risk your observations is recommended. This can involve using structurally distinct SUCNR1 antagonists to see if the phenotype is recapitulated, as well as performing counter-screening assays against a panel of other receptors.
Q5: What is the recommended solvent and storage for this compound?
This compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response or Phenotype
Symptoms:
-
Observation of a cellular effect in a cell line that does not express SUCNR1.
-
The observed phenotype is inconsistent with the known signaling pathways of SUCNR1.
-
Failure to rescue the phenotype by adding an excess of the endogenous ligand, succinate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target activity | 1. Confirm SUCNR1 expression: Verify the expression of SUCNR1 in your cell line at both the mRNA and protein level. 2. Use a negative control cell line: Test this compound in a cell line known not to express SUCNR1. 3. Orthogonal antagonist: Use a structurally unrelated SUCNR1 antagonist to see if it produces the same phenotype. 4. Counter-screen: Screen this compound against a panel of related GPCRs to identify potential off-targets. |
| Compound precipitation | 1. Check solubility: Ensure that the final concentration of this compound in your assay medium does not exceed its solubility limit. 2. Visualize under a microscope: Inspect your cell cultures for any signs of compound precipitation. |
| Cytotoxicity | 1. Perform a cell viability assay: Assess the viability of your cells at the working concentration of this compound using an MTT or other suitable assay. |
Issue 2: Inconsistent Results in Functional Assays (e.g., cAMP or Calcium Flux)
Symptoms:
-
High variability between replicate wells.
-
Poor or no dose-response curve.
-
Drifting signal over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell health and density | 1. Optimize cell number: Ensure that cells are seeded at an optimal density and are in a logarithmic growth phase. 2. Check for contamination: Regularly test your cell cultures for mycoplasma contamination. |
| Assay conditions | 1. Optimize incubation times: The pre-incubation time with the antagonist and the stimulation time with the agonist may need to be optimized for your specific cell line and assay conditions. 2. Agonist concentration: For antagonist assays, use an agonist concentration that gives a robust but not maximal response (typically EC80). |
| Reagent quality | 1. Check reagent integrity: Ensure that all reagents, including this compound, are properly stored and have not degraded. 2. Use fresh dilutions: Prepare fresh dilutions of the compound for each experiment. |
Data Presentation: Off-Target Screening
When investigating potential off-target effects, it is crucial to systematically test this compound against a panel of other receptors. The following table provides a template for recording and comparing the results of such a screening campaign.
| Target | Assay Type | This compound Activity (IC50/Ki) | Notes |
| SUCNR1 (human) | Radioligand Binding | 33 nM (Ki) | On-target |
| SUCNR1 (human) | cAMP Assay | 25 nM (IC50) | On-target |
| Related GPCR 1 | e.g., Radioligand Binding | > 10 µM | |
| Related GPCR 2 | e.g., Calcium Flux | > 10 µM | |
| Unrelated GPCR 1 | e.g., cAMP Assay | > 10 µM | |
| ... | ... | ... |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol is designed to assess the binding of this compound to a panel of GPCRs expressed in cell membranes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.
-
Assay Buffer: Use a buffer appropriate for the specific receptor being tested.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate to allow for binding equilibrium to be reached.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value for this compound by fitting the competition binding data to a one-site or two-site binding model.
cAMP Functional Assay for Gi-Coupled Off-Targets
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production for a Gi-coupled GPCR.
Methodology:
-
Cell Seeding: Seed cells expressing the target Gi-coupled GPCR in a suitable multi-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration (EC80) of a known agonist for the target receptor, along with forskolin to stimulate adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
Calcium Flux Assay for Gq-Coupled Off-Targets
This protocol assesses the ability of this compound to block the agonist-induced increase in intracellular calcium for a Gq-coupled GPCR.
Methodology:
-
Cell Seeding: Plate cells expressing the target Gq-coupled GPCR in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add different concentrations of this compound to the wells.
-
Agonist Injection and Signal Reading: Use a fluorescence plate reader with an injection module to add a fixed concentration (EC80) of the target receptor's agonist and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the antagonist's IC50 by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Visualizations
Caption: SUCNR1 signaling and antagonism by this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Radioligand binding assay experimental workflow.
References
NF-56-EJ40 cytotoxicity assessment in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1/GPR91).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91.[1][2][3][4][5] It functions by binding to SUCNR1 and blocking the downstream signaling initiated by its natural ligand, succinate. This antagonism has been shown to inhibit inflammatory responses, such as the production of interleukin-1β (IL-1β).
Q2: What are the recommended working concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, published studies have reported using concentrations in the range of 100 nM to 5 µM to effectively antagonize SUCNR1. It is always recommended to perform a dose-response curve to determine the optimal, non-cytotoxic concentration for your specific experimental setup.
Q3: Is this compound active against rodent SUCNR1?
A3: No, this compound is highly selective for human SUCNR1 and demonstrates almost no activity towards the rat SUCNR1. This species selectivity is an important consideration when designing experiments.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. For storage, it is recommended to keep the compound as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to one year or -20°C for up to six months.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Sub-optimal concentration. 2. Low or absent expression of SUCNR1 in the cell line. 3. Compound degradation. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify SUCNR1 expression in your cell line using techniques like qPCR or Western blot. 3. Ensure proper storage and handling of the compound. |
| High cell death observed after treatment | 1. Potential cytotoxicity at the concentration used. 2. Off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for cytotoxicity and select a non-toxic concentration. 2. Lower the concentration and/or reduce the incubation time. |
| Variability in experimental results | 1. Inconsistent cell seeding density. 2. Inconsistent timing of treatment. | 1. Ensure uniform cell seeding across all wells. 2. Standardize the timing of all experimental steps. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for determining the cytotoxic potential of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol outlines a general method to assess if this compound induces apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the intended duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HEK293 | 24 | > 100 |
| HeLa | 24 | > 100 |
| HUVEC | 48 | 85.6 |
| Jurkat | 48 | 72.3 |
This table presents hypothetical data for illustrative purposes. Users should generate their own data.
Table 2: Effect of this compound on Succinate-Induced Cytokine Expression
| Treatment | IL-1β Expression (pg/mL) | TNF-α Expression (pg/mL) |
| Vehicle Control | 5.2 ± 0.8 | 8.1 ± 1.2 |
| Succinate (1 mM) | 45.3 ± 4.1 | 52.7 ± 5.9 |
| Succinate (1 mM) + this compound (1 µM) | 10.1 ± 1.5 | 12.4 ± 2.1 |
| This compound (1 µM) | 6.5 ± 0.9 | 9.3 ± 1.5 |
This table illustrates the expected antagonistic effect of this compound and is based on findings from published literature.
Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Antagonistic mechanism of this compound on the SUCNR1 signaling pathway.
References
Technical Support Center: NF-56-EJ40 in Non-Human Primate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the SUCNR1 antagonist, NF-56-EJ40, in non-human primate (NHP) studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when transitioning from rodent to non-human primate studies with this compound?
A1: The primary and most critical challenge is the species selectivity of this compound. This compound is a potent and high-affinity antagonist of the human succinate receptor 1 (SUCNR1), but it shows almost no activity towards the rat SUCNR1.[1] Therefore, preclinical efficacy and safety data from rodent models are not informative for predicting the compound's behavior in species with a human-like SUCNR1, such as non-human primates. Researchers must confirm the activity of this compound on the SUCNR1 of the specific NHP species being used before initiating in vivo studies.
Q2: How can I confirm if this compound is active in my non-human primate species of choice?
A2: Before conducting extensive in vivo experiments, it is essential to perform in vitro validation. This can be achieved by:
-
Receptor Binding Assays: Conduct radioligand binding studies using cell lines expressing the SUCNR1 from your NHP species to determine the binding affinity (Ki) of this compound.
-
Functional Assays: Perform functional assays, such as cAMP measurement or calcium mobilization assays, in cells expressing the NHP SUCNR1 to confirm that this compound acts as an antagonist.
Q3: What are the known solubility and formulation characteristics of this compound?
A3: this compound is a poorly water-soluble compound.[2] This presents a significant challenge for achieving adequate oral bioavailability and for preparing formulations for parenteral administration. Careful consideration of the formulation is critical for successful in vivo studies in NHPs.
Q4: Are there any known off-target effects of this compound?
A4: The available literature highlights the high selectivity of this compound for the human SUCNR1. However, as with any small molecule, the potential for off-target effects should not be entirely dismissed, especially at higher concentrations. This compound belongs to the ortho-biphenyl carboxamide class of molecules. While structure-activity relationship studies have been conducted to reduce off-target activity, researchers should be vigilant for unexpected phenotypes in NHP studies.[3]
Q5: What are the general challenges of conducting preclinical studies with small molecule antagonists in non-human primates?
A5: Beyond the specific properties of this compound, general challenges in NHP research include ethical considerations, high costs, and limited availability of animals.[4] Furthermore, predicting human pharmacokinetics from NHP data can be complex.
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy in NHP Studies
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Review the formulation of this compound. For oral administration, consider lipid-based formulations or nanosuspensions to improve solubility and absorption.[5] 2. Conduct pharmacokinetic studies to determine the plasma concentration of this compound. Ensure that the achieved exposure is sufficient to engage the SUCNR1 target. |
| Species Inactivity | 1. Re-confirm the in vitro activity of this compound on the SUCNR1 of the specific NHP species. Sequence homology of the SUCNR1 binding pocket with the human receptor should be high. |
| Incorrect Dosing Regimen | 1. Re-evaluate the dose and frequency of administration based on pharmacokinetic data. The dosing regimen should maintain a plasma concentration above the in vitro IC50 or Ki for a sufficient duration. |
Issue 2: Unexpected Toxicity or Adverse Events in NHPs
| Potential Cause | Troubleshooting Steps |
| Formulation-Related Toxicity | 1. Evaluate the toxicity of the vehicle used for formulation. Some excipients used to solubilize poorly soluble compounds can have their own toxicities. 2. Administer the vehicle alone to a control group of NHPs to isolate any effects of the formulation. |
| Off-Target Effects | 1. Conduct a thorough literature search for known off-target activities of biphenyl carboxamides. 2. Perform in vitro screening of this compound against a panel of common off-target receptors and enzymes. |
| Exaggerated Pharmacology | 1. The observed toxicity may be an extension of the intended pharmacology. SUCNR1 is involved in various physiological processes, and its blockade could lead to unexpected effects in a complex in vivo system. 2. Consider reducing the dose of this compound. |
Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Human SUCNR1 | Humanized Rat SUCNR1 | Rat SUCNR1 |
| IC50 | 25 nM | Not Reported | Almost no activity |
| Ki | 33 nM | 17.4 nM | Not Reported |
Data compiled from MedChemExpress.
Experimental Protocols
Protocol 1: In Vitro Confirmation of this compound Activity on NHP SUCNR1
-
Cell Line Generation: Stably transfect a suitable mammalian cell line (e.g., HEK293) with an expression vector encoding the SUCNR1 gene from the NHP species of interest.
-
Receptor Binding Assay:
-
Prepare cell membranes from the transfected cell line.
-
Perform a competitive binding assay using a radiolabeled SUCNR1 agonist (e.g., ³H-succinate) and increasing concentrations of this compound.
-
Calculate the Ki value for this compound.
-
-
Functional Assay (cAMP Measurement):
-
Plate the transfected cells in a suitable assay plate.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known SUCNR1 agonist (e.g., succinate) in the presence of forskolin.
-
Measure intracellular cAMP levels using a commercially available ELISA kit.
-
Determine the IC50 of this compound for the inhibition of the agonist response.
-
Visualizations
Caption: Preclinical workflow for this compound in NHP studies.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. ncardia.com [ncardia.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NF-56-EJ40 and Rat SUCNR1
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the observed low or absent activity of the SUCNR1 antagonist, NF-56-EJ40, on the rat ortholog of the succinate receptor 1 (SUCNR1).
Frequently Asked Questions (FAQs)
Q1: Why am I observing no antagonist activity of this compound in my experiments with rat SUCNR1?
A1: this compound is a potent and highly selective antagonist for human SUCNR1, but it demonstrates almost no activity towards rat SUCNR1[1][2][3]. This is a known species-selectivity issue and not necessarily a result of experimental error.
Q2: What is the molecular basis for the lack of this compound activity on rat SUCNR1?
A2: The lack of activity is due to specific amino acid differences between the human and rat SUCNR1 proteins. In rat SUCNR1, two key residues, K181.31 and K2697.32, are different from the corresponding residues in human SUCNR1 (E221.31 and N2747.32)[1][4]. These differences are thought to cause steric hindrance, preventing this compound from binding effectively to the rat receptor.
Q3: Is there a form of rat SUCNR1 that this compound can bind to?
A3: Yes, researchers have created a "humanized" rat SUCNR1 by mutating the two critical amino acid residues (K181.31E/K2697.32N) to match the human sequence. This compound exhibits high affinity for this humanized rat SUCNR1.
Q4: What are the binding affinities of this compound for human, rat, and humanized rat SUCNR1?
A4: this compound has a high affinity for human SUCNR1 and humanized rat SUCNR1, with reported Ki values of approximately 33 nM and 17.4 nM, respectively. In contrast, it shows virtually no binding to wild-type rat SUCNR1.
Q5: What signaling pathways are activated by SUCNR1?
A5: SUCNR1 is a G protein-coupled receptor (GPCR) that can couple to both Gi and Gq proteins. Activation of Gi leads to a decrease in intracellular cAMP levels, while Gq activation stimulates phospholipase C, leading to an increase in intracellular calcium. Downstream effects can include activation of the MAPK/ERK pathway. The specific pathway activated can be cell-type dependent.
Troubleshooting Guide: Low or No Activity of this compound on Rat SUCNR1
This guide is intended for researchers who are experiencing a lack of expected antagonist activity with this compound in experimental systems using rat SUCNR1.
Issue: this compound does not antagonize succinate-induced activity in our rat cell line/tissue expressing SUCNR1.
Question 1: Have you confirmed the species of your experimental system?
-
Answer: Verify that your cells or tissues are of rat origin. This compound is known to be inactive on rat SUCNR1 due to species-specific differences in the receptor's binding pocket. If you are using a rat system, the lack of activity is the expected outcome.
Question 2: What are my options if I need to antagonize SUCNR1 in a rat system with this compound?
-
Answer: Direct application of this compound to wild-type rat SUCNR1 will not be effective. Consider the following alternatives:
-
Use a human SUCNR1 system: If feasible for your research question, switch to a human cell line endogenously expressing SUCNR1 or a rat cell line engineered to express human SUCNR1.
-
Use a "humanized" rat SUCNR1: You can use a cell line expressing a mutated version of rat SUCNR1 where the key residues have been changed to their human counterparts (K181.31E/K2697.32N). This compound is a potent antagonist of this humanized receptor.
-
Source an alternative antagonist: Investigate the availability of other SUCNR1 antagonists that have demonstrated activity on the rat ortholog.
-
Question 3: How can I be sure my experimental setup is working correctly for detecting SUCNR1 activity?
-
Answer: To validate your assay, you should confirm that you can detect agonist-induced activation of rat SUCNR1.
-
Use a known agonist: Stimulate your rat cells/tissues with succinate, the endogenous ligand for SUCNR1. You should observe a measurable response, such as a decrease in cAMP levels or an increase in intracellular calcium.
-
Positive Control: If possible, use a human SUCNR1 expressing cell line as a positive control system to demonstrate that your preparation of this compound is active and can antagonize succinate-induced signaling.
-
Question 4: Could there be an issue with the this compound compound itself?
-
Answer: While the primary reason for the lack of activity on rat SUCNR1 is species selectivity, it is always good practice to ensure the integrity of your compound.
-
Proper Storage: this compound should be stored as recommended by the supplier, typically at -20°C or -80°C for stock solutions.
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your assay buffer.
-
Confirm Activity in a Positive Control System: As mentioned above, testing the compound on human SUCNR1 is the best way to confirm its biological activity.
-
Data Presentation
Table 1: Binding Affinity and Potency of this compound on SUCNR1 Orthologs
| Receptor Ortholog | Compound | Assay Type | Value | Reference |
| Human SUCNR1 | This compound | IC50 | 25 nM | |
| Human SUCNR1 | This compound | Ki | 33 nM | |
| Rat SUCNR1 | This compound | Activity | Almost no activity | |
| Humanized Rat SUCNR1 (K18E/K269N) | This compound | Ki | 17.4 nM |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for SUCNR1
This protocol is a general guideline for determining the binding affinity of a compound to SUCNR1 expressed in cell membranes.
1. Membrane Preparation: a. Culture HEK293 cells (or another suitable cell line) expressing the SUCNR1 ortholog of interest (human, rat, or humanized rat). b. Harvest cells, wash with ice-cold PBS, and centrifuge. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). d. Homogenize the cells using a Dounce homogenizer or sonicator. e. Centrifuge the lysate at a low speed to remove nuclei and cellular debris. f. Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes. g. Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a BCA or Bradford assay.
2. Binding Assay: a. In a 96-well plate, combine the cell membranes, a radiolabeled SUCNR1 ligand (e.g., ³H-succinate), and varying concentrations of the unlabeled competitor compound (this compound). b. For total binding, add only the radioligand and membranes. c. For non-specific binding, add the radioligand, membranes, and a high concentration of a known non-radioactive SUCNR1 ligand. d. Incubate the plate at room temperature for a specified time to reach equilibrium. e. Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. f. Wash the filters with ice-cold wash buffer to remove unbound radioligand. g. Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the competitor compound. c. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Assay for Gi-Coupled SUCNR1 Activity
This protocol measures the inhibition of adenylyl cyclase activity following the activation of Gi-coupled SUCNR1.
1. Cell Preparation: a. Seed cells expressing the SUCNR1 ortholog of interest into a 96-well plate at an optimized density and allow them to adhere overnight. b. On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX) and incubate.
2. Assay Procedure: a. To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). b. Add a fixed concentration of forskolin (an adenylyl cyclase activator) along with an EC80 concentration of succinate to all wells except the negative control. c. Incubate for a specified time (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits), following the manufacturer's instructions.
3. Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the cAMP concentration in each sample from the standard curve. c. Plot the cAMP concentration against the log concentration of this compound. d. Fit the data to a dose-response inhibition curve to calculate the IC50 value.
Mandatory Visualizations
Caption: SUCNR1 signaling through Gi and Gq pathways.
Caption: Troubleshooting workflow for this compound and rat SUCNR1.
References
Validation & Comparative
Validating NF-56-EJ40: A Comparative Guide to SUCNR1 Antagonist Specificity
For researchers investigating the role of the succinate receptor 1 (SUCNR1), also known as GPR91, the specificity of pharmacological tools is paramount. This guide provides a comparative analysis of NF-56-EJ40, a potent and selective antagonist for human SUCNR1, against other available antagonists. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions about the selection and application of these critical research compounds.
This compound has emerged as a high-affinity antagonist for the human SUCNR1 receptor, demonstrating significant potency in various in vitro assays.[1][2][3][4][5] Its utility is underscored by its high degree of selectivity for the human ortholog over its rodent counterpart, a crucial factor for translational research. This species selectivity has been attributed to specific amino acid differences within the ligand-binding pocket of the receptor.
Comparative Analysis of SUCNR1 Antagonists
To provide a clear overview of the landscape of SUCNR1 antagonists, the following table summarizes the key quantitative data for this compound and other commercially available inhibitors. This allows for a direct comparison of their potency and species selectivity.
| Compound | Target | Assay Type | Potency (Human) | Potency (Rat) | Reference |
| This compound | SUCNR1 | IC50 | 25 nM | Almost no activity | |
| Ki | 33 nM | - | |||
| Ki (humanized rat) | 17.4 nM | - | |||
| hGPR91 antagonist 1 | GPR91 | IC50 | 7 nM | - | |
| hGPR91 antagonist 3 | GPR91 | IC50 | 35 nM | 135 nM | |
| SUCNR1-IN-1 | SUCNR1 | IC50 | 88 nM | - | |
| Succinate/succinate receptor antagonist 1 | SUCNR1 | IC50 | 20 µM | - |
Experimental Validation of this compound Specificity
The specificity of this compound for SUCNR1 has been validated through a series of rigorous experimental protocols. These assays are fundamental in confirming the on-target activity of the antagonist and ruling out off-target effects.
Radioligand Binding Assays
A key method to determine the affinity and selectivity of a ligand for its receptor is the radioligand binding assay. In the case of this compound, a tritiated version, [³H]this compound, was used to directly measure its binding to human SUCNR1.
Experimental Protocol:
-
Membrane Preparation: Membranes from cells expressing human SUCNR1 are prepared.
-
Incubation: These membranes are incubated with varying concentrations of [³H]this compound.
-
Competition: To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 mM succinate).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) is then determined by fitting the specific binding data to a saturation binding curve.
Functional Assays
Functional assays are crucial for demonstrating that the binding of an antagonist translates into a functional blockade of receptor signaling. For SUCNR1, which couples to both Gi and Gq proteins, common functional readouts include changes in intracellular calcium and cyclic AMP (cAMP) levels.
Calcium Signaling Assay:
-
Cell Culture: Cells expressing SUCNR1 (e.g., THP-1 macrophages) are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-treatment: Cells are pre-incubated with this compound or a vehicle control.
-
Agonist Stimulation: Cells are then stimulated with a SUCNR1 agonist, such as succinate or cis-epoxysuccinate.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader. A blockade of the agonist-induced calcium signal by this compound confirms its antagonistic activity.
cAMP Assay:
-
Cell Culture and Lysis: Cells expressing SUCNR1 are cultured and then lysed.
-
Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Agonist and Antagonist Treatment: Cells are treated with a SUCNR1 agonist in the presence or absence of this compound.
-
cAMP Measurement: The levels of cAMP in the cell lysates are quantified using an ELISA kit. Inhibition of the agonist-induced decrease in cAMP levels by this compound demonstrates its blockade of Gi signaling.
Thermal Stability Assays
Ligand binding can induce a conformational change in a receptor that increases its thermal stability. This principle is used in thermal shift assays to confirm direct binding.
Experimental Protocol:
-
Receptor Preparation: Purified human SUCNR1 and rat SUCNR1 are prepared.
-
Ligand Incubation: The receptors are incubated with this compound or a vehicle control.
-
Thermal Denaturation: The temperature is gradually increased, and the unfolding of the receptor is monitored using nano-differential scanning fluorimetry.
-
Data Analysis: An increase in the melting temperature (Tm) of the receptor in the presence of this compound indicates a direct and stabilizing interaction.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: SUCNR1 Signaling Pathway and Point of this compound Antagonism.
Caption: Experimental Workflow for Validating SUCNR1 Antagonist Specificity.
Caption: Logical Flow for Comparative Analysis of SUCNR1 Antagonists.
References
A Comparative Guide to NF-56-EJ40 and Other Commercially Available GPR91 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GPR91 antagonist, NF-56-EJ40, with other commercially available inhibitors targeting the succinate receptor. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their in vitro and in vivo studies.
Introduction to GPR91 (SUCNR1)
GPR91, also known as the succinate receptor 1 (SUCNR1), is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under conditions of cellular stress, such as hypoxia or inflammation, extracellular succinate levels rise, leading to the activation of GPR91.[2] This activation triggers downstream signaling cascades that have been implicated in a variety of physiological and pathological processes, including hypertension, inflammation, retinal angiogenesis, and fibrosis.[2] As such, GPR91 has emerged as a promising therapeutic target for a range of diseases.
Overview of this compound
This compound is a potent and highly selective antagonist of human GPR91.[3][4] It has been characterized as a valuable research tool for investigating the physiological roles of the succinate-GPR91 signaling axis.
Comparative Performance of GPR91 Inhibitors
The following table summarizes the key performance metrics of this compound and other commercially available GPR91 inhibitors. It is important to note that the data presented here are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Compound Name | Target | IC50 (nM) | Ki (nM) | Species Selectivity | Reference |
| This compound | Human GPR91 | 25 | 33 | Highly selective for human GPR91; almost no activity towards rat GPR91. | |
| hGPR91 antagonist 1 | Human GPR91 | 7 | N/A | Information not available | |
| SUCNR1-IN-1 | Human SUCNR1 | 88 | N/A | Information not available | N/A |
| hGPR91 antagonist 3 | Human GPR91 | 35 | N/A | Information not available |
N/A : Not Available
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the GPR91 signaling pathway and the experimental workflows used for their characterization.
Caption: GPR91 signaling pathway and point of inhibition.
Caption: General experimental workflow for GPR91 inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducing and building upon existing research.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human GPR91 are prepared.
-
Incubation: Membranes are incubated with a known concentration of a suitable radioligand (e.g., a radiolabeled version of a known GPR91 ligand) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.
-
Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for IC50 Determination)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase (AC), a key downstream effector of the Gαi pathway.
General Protocol:
-
Cell Culture: Cells stably expressing human GPR91 are seeded in a multi-well plate.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the GPR91 antagonist (e.g., this compound).
-
Agonist Stimulation: Cells are then stimulated with a known GPR91 agonist (e.g., succinate) in the presence of forskolin (an activator of adenylyl cyclase).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay or a bioluminescence-based reporter assay (e.g., GloSensor™).
-
Data Analysis: The antagonist's ability to reverse the agonist-induced decrease in cAMP levels is quantified, and the IC50 value is determined by fitting the data to a dose-response curve.
Calcium Mobilization Assay (for IC50 Determination)
This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium, a key downstream event of the Gαq pathway.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing GPR91 are seeded in a black, clear-bottom multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are then incubated with varying concentrations of the GPR91 antagonist.
-
Agonist Stimulation: A GPR91 agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound is a valuable tool for studying the human succinate receptor GPR91, distinguished by its high potency and, most notably, its species selectivity. While other commercially available inhibitors such as hGPR91 antagonist 1, SUCNR1-IN-1, and hGPR91 antagonist 3 also exhibit potent inhibition of human GPR91, the lack of comprehensive, publicly available comparative data, particularly regarding species selectivity and off-target effects, makes direct, unbiased performance assessment challenging. Researchers should carefully consider the specific requirements of their experimental system, including the species of interest, when selecting a GPR91 inhibitor. The experimental protocols outlined in this guide provide a foundation for the in-house characterization and comparison of these and other novel GPR91 modulators.
References
Validating the Effects of NF-56-EJ40 through SUCNR1 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for validating the on-target effects of the SUCNR1 antagonist, NF-56-EJ40: small interfering RNA (siRNA)-mediated knockdown of the SUCNR1 receptor and direct pharmacological inhibition with this compound. Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate data interpretation in drug development and academic research.
Introduction to SUCNR1 and this compound
Succinate receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1] Upon activation, SUCNR1 can couple to both Gi and Gq signaling pathways, leading to a variety of cellular responses, including modulation of inflammation, angiogenesis, and metabolic homeostasis.[1] Dysregulation of the succinate-SUCNR1 signaling axis has been implicated in various pathological conditions, making it an attractive therapeutic target.
This compound is a potent and highly selective antagonist of human SUCNR1, with a reported half-maximal inhibitory concentration (IC50) of 25 nM and a binding affinity (Ki) of 33 nM.[2][3][4] It is a valuable tool for elucidating the physiological and pathological roles of SUCNR1. To rigorously validate that the observed effects of this compound are specifically due to its interaction with SUCNR1, it is essential to compare its pharmacological effects with those of genetic knockdown of the receptor.
Comparative Analysis: SUCNR1 Knockdown vs. This compound Inhibition
The following tables summarize the quantitative effects of SUCNR1 knockdown and this compound treatment on various downstream signaling events. It is important to note that the data presented is compiled from multiple studies and may not represent a direct head-to-head comparison within a single experimental system.
Table 1: Comparison of Effects on Downstream Signaling Pathways
| Downstream Effect | SUCNR1 Knockdown (siRNA) | This compound Treatment | Cell Type/Model | Reference |
| IP₁ Accumulation | Abolished or diminished agonist-induced signal | Complete inhibition at 100 nM | HEK293-T | |
| cAMP Inhibition | Abolished or diminished agonist-induced signal | Significant shift in inhibition curve at 100 nM | HEK293-T, M2-polarized THP1 macrophages | |
| Calcium Signaling | Blunted succinate-induced calcium release | Blocked succinate-induced signaling at 10 µM | RGC cells, M2-polarized THP1 macrophages | |
| ERK Phosphorylation | Abolished or diminished agonist-induced signal | Not explicitly quantified in reviewed sources | THP-1 derived macrophages | |
| Hif-1α Expression | Not explicitly quantified in reviewed sources | Significantly decreased at 4 µM | HUVECs, Macrophages | |
| IL-1β Expression | Not explicitly quantified in reviewed sources | Significantly decreased at 4 µM | HUVECs, Macrophages | |
| αSMA Expression | Lost succinate-induced elevation | Not explicitly quantified in reviewed sources | IPF patient-derived fibroblasts | |
| Type 1 Collagen Expression | Lost succinate-induced elevation | Not explicitly quantified in reviewed sources | IPF patient-derived fibroblasts |
Table 2: Key Characteristics of SUCNR1 Knockdown and this compound
| Characteristic | SUCNR1 Knockdown (siRNA) | This compound |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation | Competitive antagonism at the succinate binding site |
| Specificity | Can have off-target effects due to partial sequence homology | Highly selective for human SUCNR1; shows almost no activity towards rat SUCNR1 |
| Duration of Effect | Transient (typically 48-96 hours) | Reversible and dependent on compound concentration and half-life |
| Key Advantage | Directly targets the protein of interest at the genetic level | Provides acute and reversible inhibition, allowing for precise temporal control |
| Potential Limitation | Incomplete knockdown, potential for off-target effects, and longer timeframe to observe protein depletion | Potential for off-target effects at high concentrations, species-specific activity |
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating this compound effects.
Caption: SUCNR1 signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of SUCNR1
Objective: To reduce the expression of SUCNR1 protein in cultured cells.
Materials:
-
Cells of interest
-
SUCNR1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
-
6-well plates
-
Reagents for Western blotting or qRT-PCR
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 20-30 pmol of siRNA (SUCNR1-specific or non-targeting control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring SUCNR1 mRNA levels using qRT-PCR or protein levels using Western blotting. A knockdown efficiency of ≥70% is generally considered effective.
Western Blotting for SUCNR1 Protein Expression
Objective: To quantify the reduction in SUCNR1 protein levels following siRNA knockdown.
Materials:
-
Cell lysates from transfected and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SUCNR1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SUCNR1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the SUCNR1 signal to the loading control.
Cell Viability Assay (MTT)
Objective: To assess the effect of SUCNR1 knockdown or this compound treatment on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
Culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
For this compound treatment, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
For siRNA experiments, transfect cells as described previously and then seed them into the 96-well plate.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Conclusion
References
A Researcher's Guide to Controls for NF-56-EJ40 Experiments
In the study of the succinate receptor 1 (SUCNR1), also known as GPR91, the selective antagonist NF-56-EJ40 has emerged as a critical tool for elucidating the receptor's role in various physiological and pathological processes, including inflammation and metabolic diseases. The integrity of experimental findings hinges on the appropriate use of positive and negative controls to validate the specificity of this compound's effects. This guide provides a comprehensive overview of recommended controls, their experimental application, and supporting data for researchers in pharmacology and drug development.
Understanding the Role of Controls
The use of controls is fundamental to attributing the observed effects to the action of this compound on SUCNR1. Positive controls are used to confirm that the experimental system is responsive to SUCNR1 activation, while negative controls ensure that the observed effects are not due to off-target actions, vehicle effects, or other experimental artifacts.
Comparative Table of Controls
For clarity, the following table summarizes the recommended positive and negative controls for in vitro experiments involving this compound.
| Control Type | Agent | Mechanism of Action | Typical Concentration | Expected Outcome |
| Positive | Succinate | Endogenous agonist of SUCNR1, initiating downstream signaling. | 0.5 mM - 1 mM | Activation of SUCNR1, leading to measurable downstream effects (e.g., increased intracellular calcium, cytokine release). This effect should be blocked by this compound. |
| Negative | Vehicle (e.g., DMSO) | The solvent used to dissolve this compound. | Match final concentration in experimental wells. | No significant effect on the experimental readout compared to untreated cells. |
| Negative | Cells expressing rat SUCNR1 | This compound is highly selective for human SUCNR1 and shows almost no activity towards the rat ortholog.[1] | N/A (Cell-based control) | Succinate should still activate rat SUCNR1, but this compound will fail to antagonize this effect. |
| Negative | Non-specific GPCR antagonist | An antagonist for a different G-protein coupled receptor. | Varies depending on the agent. | Should not block the succinate-induced activation of SUCNR1. |
| Negative | Signaling Pathway Inhibitor (e.g., YM-254890 for Gq) | Blocks downstream signaling cascades (Gq or Gi) initiated by SUCNR1 activation. | Varies depending on the agent. | Will inhibit the downstream effects of succinate, providing a control for the specific signaling pathway being investigated. |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol provides a method to assess the antagonistic activity of this compound on succinate-induced calcium mobilization in a human cell line endogenously or recombinantly expressing SUCNR1.
1. Cell Culture and Preparation:
-
Culture human cells expressing SUCNR1 (e.g., HEK293-hSUCNR1) in appropriate media.
-
Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
3. Compound Treatment:
-
After dye loading, wash the cells to remove excess dye.
-
Add the appropriate concentrations of the test compounds:
-
Negative Control (Vehicle): Add vehicle (e.g., DMSO) to a final concentration matching the this compound wells.
-
Test Compound (this compound): Add this compound at the desired concentrations.
-
Positive Control (Succinate alone): Add assay buffer.
-
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.
4. Agonist Stimulation and Signal Detection:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the positive control agonist, succinate, into all wells to achieve the final desired concentration (e.g., EC80 concentration of succinate).
-
Immediately begin recording the fluorescence signal over time (typically 1-2 minutes) to measure the change in intracellular calcium concentration.
5. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium.
-
For each well, calculate the peak fluorescence response after agonist addition.
-
Normalize the data to the response of the positive control (succinate alone) and the negative control (vehicle).
-
The inhibitory effect of this compound can be determined by the reduction in the succinate-induced calcium signal. An IC50 value can be calculated by fitting the concentration-response data to a suitable pharmacological model.
Visualizing Experimental Design and Signaling
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for an in vitro calcium mobilization assay.
Caption: SUCNR1 signaling pathway and control intervention points.
References
A Comparative Analysis of NF-56-EJ40 and siRNA Knockdown for Targeting SUCNR1
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of a Small Molecule Antagonist and a Gene Silencing Tool for the Succinate Receptor 1.
In the realm of cellular signaling and drug discovery, the precise modulation of specific protein function is paramount. The succinate receptor 1 (SUCNR1), also known as GPR91, has emerged as a significant therapeutic target in a range of pathologies, including inflammation, hypertension, and cancer. Researchers aiming to investigate or inhibit SUCNR1 activity are often faced with a choice between two powerful technologies: small molecule antagonists like NF-56-EJ40 and gene silencing techniques such as small interfering RNA (siRNA) knockdown. This guide provides an objective, data-driven comparison of these two approaches to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of SUCNR1 |
| Mechanism of Action | Competitive antagonist, directly blocks ligand binding to the SUCNR1 receptor. | Post-transcriptional gene silencing, degrades SUCNR1 mRNA to prevent protein synthesis. |
| Target | SUCNR1 protein. | SUCNR1 mRNA. |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of receptor function. | Transient reduction in the total cellular pool of SUCNR1 protein. |
| Specificity | Highly selective for human SUCNR1.[1][2] | High sequence specificity for SUCNR1 mRNA, but potential for off-target effects. |
| Kinetics of Onset | Rapid, dependent on compound diffusion and binding kinetics. | Slower, requires transfection, mRNA degradation, and protein turnover (typically 24-72 hours).[3][4] |
| Duration of Effect | Dependent on the compound's half-life in the experimental system. | Transient, typically lasting for several days depending on cell division and siRNA stability. |
Quantitative Performance Metrics
The following tables summarize the key quantitative data available for this compound and siRNA-mediated knockdown of SUCNR1.
Table 1: Performance Data for this compound
| Parameter | Value | Species Specificity | Reference |
| IC50 | 25 nM | Human | |
| Ki | 33 nM | Human | |
| Ki (humanized rat) | 17.4 nM | Humanized Rat | |
| Functional Inhibition | Complete inhibition of IP1 formation | Human | |
| Functional Inhibition | Significant shift in cAMP inhibition curve | Human |
Table 2: Performance Data for SUCNR1 siRNA Knockdown
| Parameter | Reported Efficiency | Method of Quantification | Reference |
| mRNA Knockdown | >70% (guaranteed by some suppliers) | qRT-PCR | General siRNA literature |
| mRNA Knockdown | >80-90% | qRT-PCR | General siRNA literature |
| Protein Knockdown | 50-70% considered good | Western Blot | |
| Functional Inhibition | Abolished or diminished agonist-induced signaling | Second messenger assays |
Mechanism of Action: A Tale of Two Strategies
This compound and siRNA employ fundamentally different mechanisms to abrogate SUCNR1 function. This compound acts as a direct antagonist, physically occupying the ligand-binding pocket of the SUCNR1 protein and preventing its activation by the endogenous ligand, succinate. This leads to an immediate and reversible blockade of downstream signaling cascades.
In contrast, siRNA-mediated knockdown targets the SUCNR1 messenger RNA (mRNA) for degradation. This process, known as RNA interference (RNAi), prevents the translation of the mRNA into protein, thereby reducing the total cellular level of the SUCNR1 receptor. The effect is a depletion of the target protein, which is a transient but often potent method of reducing target gene function.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for utilizing this compound and siRNA to study SUCNR1 function.
Protocol 1: Inhibition of SUCNR1 Signaling with this compound
This protocol describes the use of this compound to inhibit succinate-induced signaling in a cell-based assay, such as measuring cAMP levels.
-
Cell Culture: Plate cells expressing SUCNR1 (e.g., HEK293 cells stably expressing the receptor, or a cell line with endogenous expression like THP-1 macrophages) in a suitable format for the downstream assay (e.g., 96-well plate for ELISA).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound to the desired working concentrations in the assay buffer.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with an appropriate buffer (e.g., HBSS). Add the desired concentration of this compound to the cells and incubate for a specified period (e.g., 30 minutes at 37°C) to allow for receptor binding.
-
Stimulation: Add the SUCNR1 agonist (e.g., succinate or the non-metabolizable agonist cis-epoxysuccinate) to the cells at a concentration known to elicit a response (e.g., EC80).
-
Assay: Following agonist stimulation, proceed with the specific assay to measure the downstream signaling event (e.g., cAMP accumulation assay using an ELISA kit).
-
Data Analysis: Compare the signaling response in the presence and absence of this compound to determine the percentage of inhibition.
Protocol 2: siRNA-Mediated Knockdown of SUCNR1
This protocol outlines the general steps for transfecting cells with SUCNR1 siRNA and validating the knockdown by Western blot.
-
siRNA Preparation: Resuspend lyophilized SUCNR1-specific siRNA and a non-targeting control siRNA in RNase-free water to create a stock solution (e.g., 20 µM).
-
Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., a lipid-based reagent) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells with the transfection complexes for 24-72 hours. The optimal time will depend on the cell type and the turnover rate of the SUCNR1 protein.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for SUCNR1 and a loading control antibody (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of SUCNR1 protein knockdown relative to the non-targeting control.
SUCNR1 Signaling Pathways
Both this compound and siRNA targeting SUCNR1 ultimately impinge on the same downstream signaling pathways. SUCNR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Activation of Gq stimulates phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling events can influence a variety of cellular processes, including inflammation, cell proliferation, and angiogenesis.
References
Assessing the Antagonistic Potency of NF-56-EJ40: A Comparative Guide
For researchers and professionals in drug development, understanding the antagonistic potency of a compound is critical for preclinical evaluation. This guide provides a comparative analysis of NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), with other known inhibitors of this receptor. The information presented herein is supported by experimental data from publicly available research, offering a comprehensive overview for assessing its therapeutic potential.
Comparative Analysis of SUCNR1 Antagonists
This compound is a high-affinity and highly selective antagonist for the human SUCNR1, also known as GPR91.[1][2][3][4] Its potency has been evaluated against other commercially available SUCNR1 antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of antagonist potency.
| Compound | Target | IC50 | Species Selectivity |
| This compound | human SUCNR1/GPR91 | 25 nM[1] | High selectivity for human over rat SUCNR1 |
| hGPR91 antagonist 1 (Compound 4c) | human GPR91 | 7 nM | Potent for human GPR91 |
| SUCNR1-IN-1 (Compound 20) | human SUCNR1 | 88 nM | Information not available |
| Succinate/succinate receptor antagonist 1 (compound 7a) | SUCNR1 | 20 µM | Information not available |
Table 1: Comparison of the in vitro potency of SUCNR1 antagonists. Lower IC50 values indicate greater potency.
SUCNR1 Signaling Pathway and Mechanism of Action of this compound
SUCNR1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand succinate, couples to both Gi and Gq signaling pathways. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium ([Ca2+]) and the activation of protein kinase C (PKC).
This compound exerts its antagonistic effect by blocking the binding of succinate to SUCNR1, thereby inhibiting these downstream signaling cascades. This has been shown to interrupt the succinate/IL-1β signaling axis, which plays a role in inflammatory processes.
Figure 1: SUCNR1 Signaling Pathway. This diagram illustrates the dual signaling cascades initiated by succinate binding to its receptor and the inhibitory action of this compound.
Experimental Protocols
The assessment of SUCNR1 antagonist potency typically involves in vitro functional assays that measure the inhibition of succinate-induced signaling. The following are detailed, representative protocols for two common assays used to characterize SUCNR1 antagonists.
cAMP Inhibition Assay
This assay measures the ability of an antagonist to block the succinate-induced inhibition of cAMP production.
Figure 2: cAMP Inhibition Assay Workflow. A stepwise representation of the experimental procedure to determine antagonist potency by measuring cAMP levels.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing human SUCNR1 (e.g., HEK293 or CHO cells) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: A serial dilution of the antagonist (e.g., this compound) is prepared in an appropriate assay buffer.
-
Antagonist Pre-incubation: The culture medium is removed, and cells are pre-incubated with the antagonist at various concentrations for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Cells are then stimulated with a pre-determined EC80 concentration of succinate. This is performed in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation, and forskolin to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Cell Lysis and cAMP Measurement: Following stimulation (e.g., 30 minutes), cells are lysed, and the intracellular cAMP concentration is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The measured cAMP levels are plotted against the logarithm of the antagonist concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the succinate-induced increase in intracellular calcium.
Figure 3: Calcium Mobilization Assay Workflow. This diagram outlines the key steps involved in assessing antagonist potency through the measurement of intracellular calcium flux.
Detailed Methodology:
-
Cell Culture and Seeding: As described in the cAMP assay protocol, SUCNR1-expressing cells are cultured and seeded in multi-well plates suitable for fluorescence measurements.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 30-60 minutes) at 37°C, allowing the dye to enter the cells.
-
Cell Washing: After loading, the cells are washed with an assay buffer to remove any extracellular dye.
-
Antagonist Incubation: Cells are then incubated with various concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then the EC80 concentration of succinate is added to each well. The fluorescence intensity is monitored over time to capture the calcium flux.
-
Data Analysis: The peak fluorescence response following agonist addition is determined for each antagonist concentration. The percentage of inhibition is calculated relative to the response with the agonist alone. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective antagonist of the human SUCNR1. When compared to other commercially available antagonists, it demonstrates high potency, with an IC50 in the nanomolar range. The experimental protocols provided offer a framework for the in vitro characterization of SUCNR1 antagonists, enabling researchers to make informed decisions in the pursuit of novel therapeutics targeting the succinate receptor. The choice of antagonist for further development will depend on a variety of factors, including potency, selectivity, and pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of NF-56-EJ40 and Other SUCNR1 Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and validation of the selective human SUCNR1 antagonist, NF-56-EJ40, in comparison to other available research compounds.
This guide provides a detailed analysis of this compound, a potent and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91).[1][2][3][4] SUCNR1 is a critical mediator in various physiological and pathological processes, including inflammation, making it a key target for drug discovery in conditions such as atherosclerosis and ulcerative colitis.[3] This document summarizes key validation studies, presents comparative performance data against other SUCNR1 antagonists, details experimental protocols, and visualizes relevant biological pathways and workflows.
Performance Comparison of SUCNR1 Antagonists
This compound distinguishes itself through its high affinity and remarkable selectivity for the human SUCNR1 receptor. The following table provides a quantitative comparison of this compound with other published SUCNR1 antagonists. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between different publications.
| Compound Name | Target | IC50 (nM) | Ki (nM) | Species Selectivity | Reference |
| This compound | human SUCNR1 | 25 | 33 | High for human vs. rat | |
| humanized rat SUCNR1 | 17.4 | ||||
| hGPR91 antagonist 1 (Compound 4c) | human GPR91 | 7 | N/A | Selective for human | |
| Compound 2c | human GPR91 | 30 | N/A | Selective for human | |
| hGPR91 antagonist 3 (Compound 5g) | human GPR91 | 35 | N/A | Potent and orally active | |
| rat GPR91 | 135 | N/A | |||
| Compound 7e | human GPR91 | 180 | N/A | Orally bioavailable | |
| SUCNR1-IN-1 (Compound 20) | human SUCNR1 | 88 | N/A | N/A | |
| Succinate/succinate receptor antagonist 1 (compound 7a) | SUCNR1 | 20,000 | N/A | N/A |
N/A : Not available in the cited sources.
Mechanism of Action: The SUCNR1 Signaling Pathway
Succinate, a key intermediate in the Krebs cycle, can be released into the extracellular space under conditions of cellular stress, such as hypoxia or inflammation. Extracellular succinate then binds to and activates SUCNR1, a G-protein coupled receptor. This activation triggers downstream signaling cascades, primarily through Gαi and Gαq proteins, leading to various cellular responses, including the production of pro-inflammatory cytokines like IL-1β. This compound acts by competitively binding to SUCNR1, thereby blocking the binding of succinate and inhibiting the subsequent inflammatory signaling.
Caption: SUCNR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols: Validation Studies of this compound
The following sections detail the methodologies used in key studies that have validated the utility of this compound as a research tool.
Atherosclerosis and Endothelial Cell Inflammation Study
This study investigated the role of the succinate/SUCNR1 signaling axis in the inflammatory progression of endothelial cells and the exacerbation of atherosclerosis.
Experimental Workflow:
Caption: Workflow for in vitro validation of this compound in endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) and macrophages were used.
-
Treatment: Cells were pre-incubated with 4 µM of this compound for 24 hours.
-
Stimulation: Following pre-incubation, cells were stimulated with lipopolysaccharide (LPS) and succinate for an additional 24 hours to induce an inflammatory response.
-
Analysis: The expression levels of key inflammatory markers were quantified using:
-
ELISA: To measure the secretion of Interleukin-1 beta (IL-1β) into the cell culture supernatant.
-
rt-PCR: To measure the mRNA expression levels of SUCNR1, Hypoxia-inducible factor 1-alpha (HIF-1α), and IL-1β.
-
Western Blot: To measure the protein levels of SUCNR1, HIF-1α, and IL-1β.
-
Key Finding: Treatment with this compound significantly inhibited the succinate-induced upregulation of HIF-1α and IL-1β, demonstrating its efficacy in blocking the pro-inflammatory signaling cascade in endothelial cells and macrophages.
Skeletal Muscle Cell Signaling Study
This research explored the cell-specific signaling of SUCNR1 in skeletal muscle, identifying macrophages as the primary cell type responding to succinate.
Experimental Workflow:
Caption: Workflow for validating this compound's effect on macrophage signaling.
Methodology:
-
Cell Culture: M2-polarized human THP-1 macrophages were used.
-
Pre-treatment: Cells were pre-incubated with 10 µM of this compound for 30 minutes.
-
Stimulation: Cells were then stimulated with succinate or the SUCNR1 agonist cis-epoxysuccinate (cES).
-
Analysis of Downstream Signaling:
-
Calcium Signaling: Intracellular calcium levels were measured using the Fluo-4 AM fluorescent dye to assess Gq-coupled signaling.
-
cAMP Levels: Cyclic AMP levels were measured by ELISA to assess Gi-coupled signaling, typically by measuring the inhibition of forskolin-induced cAMP accumulation.
-
Key Finding: this compound effectively blocked both succinate- and cES-induced calcium signaling and the inhibition of cAMP production in macrophages, confirming its role as a specific SUCNR1 antagonist in this cell type.
Conclusion
This compound is a well-validated, potent, and highly selective antagonist of human SUCNR1. Its demonstrated efficacy in blocking succinate-induced inflammatory signaling in various cell types, coupled with its high selectivity for the human receptor, makes it an invaluable tool for researchers investigating the role of the succinate/SUCNR1 axis in health and disease. The comparative data presented here, alongside detailed experimental protocols, should aid researchers in selecting the appropriate tools for their preclinical studies and in the development of novel therapeutics targeting SUCNR1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent and selective small molecule hGPR91 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NF-56-EJ40 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1/GPR91), with other known inhibitors. The information presented is supported by experimental data to facilitate independent verification and guide future research.
This compound is an experimental drug with anti-inflammatory effects that has been investigated for its therapeutic potential in conditions such as atherosclerosis and ulcerative colitis.[1] It acts as a potent and selective antagonist for the succinate receptor SUCNR1 (GPR91).[1]
Comparative Analysis of SUCNR1 Antagonists
The following table summarizes the quantitative data for this compound and its alternatives, providing a clear comparison of their potency.
| Compound Name | Target | Potency (IC50/Ki) | Species Selectivity | Reference |
| This compound | Human SUCNR1 | IC50: 25 nM, Ki: 33 nM | High selectivity for human over rat SUCNR1 | [2] |
| hGPR91 antagonist 1 (Compound 4c) | Human GPR91 | IC50: 7 nM | Potent and selective for human GPR91 | [3][4] |
| hGPR91 antagonist 3 (Compound 5g) | Human & Rat GPR91 | hGPR91 IC50: 35 nM, rGPR91 IC50: 135 nM | Orally active | |
| SUCNR1-IN-1 (Compound 20) | Human SUCNR1 | IC50: 88 nM | Inhibitor of SUCNR1 | |
| Succinate/succinate receptor antagonist 1 (Compound 7a) | SUCNR1 | IC50: 20 µM | Blocks succinate signaling |
Key Experimental Protocols for Activity Verification
Detailed methodologies for key experiments are provided below to allow for replication and independent verification of antagonist activity.
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced G-protein activation. It directly assesses the functional consequence of receptor occupancy.
Objective: To determine the potency of this compound and its alternatives in inhibiting succinate-induced [³⁵S]GTPγS binding to membranes expressing human SUCNR1.
Materials:
-
Membrane preparations from cells expressing human SUCNR1.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Succinate (agonist).
-
Test compounds (this compound and alternatives).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Microplates.
Procedure:
-
Reaction Setup: In a microplate, combine the membrane preparation, varying concentrations of the test antagonist, and a fixed concentration of succinate (e.g., EC80) in the assay buffer.
-
Incubation: Incubate the mixture for a predetermined period (e.g., 30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for a further period (e.g., 60 minutes) at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through a filter mat, followed by washing with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filter using a scintillation counter.
-
SPA Method: If using SPA beads, add the beads to the reaction mixture. The binding of [³⁵S]GTPγS to the G-protein attached to the membrane, which is captured by the bead, will bring the scintillant and the radioisotope in close enough proximity to generate a signal that can be detected on a scintillation counter.
-
-
Data Analysis: Determine the concentration of antagonist that inhibits 50% of the agonist-induced [³⁵S]GTPγS binding (IC50) by plotting the percentage of inhibition against the log concentration of the antagonist.
Calcium Mobilization Assay
SUCNR1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels. This assay measures the ability of an antagonist to block this agonist-induced calcium flux.
Objective: To assess the inhibitory effect of this compound and its alternatives on succinate-induced calcium mobilization in cells expressing human SUCNR1.
Materials:
-
HEK293T cells transiently or stably expressing human SUCNR1.
-
Fluo-4 AM (calcium indicator dye).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Succinate (agonist).
-
Test compounds (this compound and alternatives).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the SUCNR1-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the culture medium from the cells and add the dye-loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow the cells to take up the dye.
-
Compound Addition: Prepare serial dilutions of the test antagonists.
-
Measurement: Place the cell plate into the FLIPR instrument. The instrument will add the antagonist at various concentrations to the wells, incubate for a specified time, and then add a fixed concentration of succinate to stimulate the cells.
-
Data Acquisition: The fluorescence intensity is monitored in real-time before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of the antagonist to reduce the succinate-induced fluorescence signal is quantified. IC50 values are determined by plotting the percentage of inhibition of the calcium response against the log concentration of the antagonist.
Inhibition of Succinate-Induced IL-1β Secretion in Macrophages
This cell-based assay provides a measure of the antagonist's activity in a more physiologically relevant context by assessing its ability to inhibit a downstream inflammatory response.
Objective: To determine the efficacy of this compound in blocking succinate-induced IL-1β production in macrophages.
Materials:
-
Macrophage cell line (e.g., U937) or primary macrophages.
-
LPS (Lipopolysaccharide) to prime the cells.
-
Succinate.
-
Test compounds (this compound and alternatives).
-
Cell culture medium and supplements.
-
ELISA kit for human IL-1β.
Procedure:
-
Cell Culture and Priming: Culture macrophages in appropriate medium. Prime the cells with a low concentration of LPS for a few hours to induce the expression of pro-IL-1β.
-
Antagonist Pre-treatment: Pre-incubate the primed macrophages with varying concentrations of the test antagonist for a defined period (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with succinate to activate the SUCNR1 signaling pathway, leading to the processing and secretion of IL-1β.
-
Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of IL-1β secretion against the log concentration of the antagonist.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: SUCNR1 signaling pathways leading to inflammation.
Caption: Workflow for key experimental verification assays.
References
Safety Operating Guide
Proper Disposal of NF-56-EJ40: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential information and step-by-step procedures for the safe disposal of NF-56-EJ40, a potent and selective human succinate receptor 1 (SUCNR1) antagonist.
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to good laboratory practices for chemical waste management is crucial.[1] The following guidelines are based on information provided in publicly accessible safety documents and general chemical safety protocols.
Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₇H₂₉N₃O₃ |
| Molecular Weight | 443.54 g/mol [2][3][4] |
| Appearance | Solid[3] |
| Storage (Powder) | -20°C for extended periods. |
| Storage (in Solvent) | -80°C for extended periods. |
Step-by-Step Disposal Procedure
Follow these procedures to ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles with side shields
-
Protective gloves
-
Impervious laboratory coat
2. Waste Collection:
-
Solid Waste: Collect waste this compound powder in a clearly labeled, sealed container. Avoid generating dust.
-
Liquid Waste: For solutions of this compound, collect the waste in a compatible, leak-proof container. Do not pour down the drain. The container should be clearly labeled with the chemical name and concentration.
3. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
5. Disposal:
-
Dispose of the collected waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
-
Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and dispose of the cleaning materials as chemical waste.
Experimental Protocol Considerations
For detailed experimental protocols involving this compound, researchers have utilized it in various in vitro assays. For instance, in studies of SUCNR1 signaling, this compound has been used at concentrations typically around 10 µM to antagonize the receptor in cell-based assays measuring cAMP levels or calcium signaling. When designing experiments, it is crucial to factor in the generation of waste and plan for its proper disposal according to the guidelines outlined above.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
This compound Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
